Hsd17B13-IN-46
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H20N2O5S2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-[[2-(4-cyclobutylphenyl)-1,3-thiazol-4-yl]sulfonylamino]-3-methoxybenzoic acid |
InChI |
InChI=1S/C21H20N2O5S2/c1-28-18-11-16(21(24)25)9-10-17(18)23-30(26,27)19-12-29-20(22-19)15-7-5-14(6-8-15)13-3-2-4-13/h5-13,23H,2-4H2,1H3,(H,24,25) |
InChI Key |
OEKMKXNLMTXYME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C2=CSC(=N2)C3=CC=C(C=C3)C4CCC4 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of HSD17B13 Inhibitor BI-3231: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1] Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[1] This has spurred significant interest in the discovery and development of small molecule inhibitors of HSD17B13. This technical guide details the discovery and synthesis of BI-3231, a potent and selective chemical probe for HSD17B13. While the specific compound "Hsd17B13-IN-46" did not yield public information, BI-3231 serves as a well-characterized example of a potent inhibitor of this enzyme.
Discovery of BI-3231
BI-3231 was identified through a high-throughput screening (HTS) campaign aimed at discovering inhibitors of HSD17B13.[1] The initial screening identified a moderately active compound, which then underwent extensive optimization of its functional and physicochemical properties, ultimately leading to the discovery of BI-3231 (also referred to as compound 45 in the primary literature).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for BI-3231, including its in vitro potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of BI-3231
| Parameter | Species | Value | Reference |
| IC50 | Human (hHSD17B13) | 1 nM | [2][3] |
| Mouse (mHSD17B13) | 13 nM | [2] | |
| Ki | Human (hHSD17B13) | 0.7 ± 0.2 nM | [4][5] |
| Cellular IC50 | Human (HEK cells) | 11 ± 5 nM | [4] |
Table 2: Selectivity Profile of BI-3231
| Off-Target | Assay Type | Result | Reference |
| HSD17B11 | Enzymatic Assay | >10 µM | [4][5] |
| SafetyScreen44 Panel | Various | Clean at 10 µM (except for 49% inhibition of COX-2) | [4][6] |
Table 3: Physicochemical and Pharmacokinetic Properties of BI-3231
| Parameter | Value | Reference |
| Water Solubility | Good | [7] |
| Permeability | Good | [7] |
| Metabolic Stability (Human and Mouse Hepatocytes) | Medium | [7] |
| In Vivo Clearance (Mouse and Rat) | Rapid | [6] |
| Oral Bioavailability (Mouse) | Low | [6] |
Experimental Protocols
HSD17B13 Enzymatic Assay
This protocol describes the method used to determine the in vitro potency of inhibitors against recombinant HSD17B13.
-
Reagents and Materials:
-
Purified recombinant human or mouse HSD17B13 enzyme.
-
Assay buffer.
-
Estradiol (substrate).
-
NAD+ (co-substrate).
-
Test compound (e.g., BI-3231) in DMSO.
-
Microtiter plates.
-
Girard's Reagent T to stop the reaction and derivatize the product.
-
LC-MS/MS for detection.
-
-
Procedure:
-
Diluted purified recombinant HSD17B13 enzyme is added to the wells of a microtiter plate containing the test compound.
-
The plate is incubated for 15 minutes at room temperature.
-
A mixture of estradiol and NAD+ is added to initiate the enzymatic reaction.
-
The reaction is incubated for 4 hours at room temperature.
-
The reaction is stopped by the addition of Girard's Reagent T.
-
The formation of the product, estrone, is quantified by LC-MS/MS.
-
IC50 values are calculated from the dose-response curves.[1]
-
Cellular HSD17B13 Assay
This protocol outlines the method for assessing the activity of inhibitors in a cellular context.
-
Reagents and Materials:
-
HEK (Human Embryonic Kidney) cells overexpressing human HSD17B13.
-
Cell culture medium.
-
Test compound (e.g., BI-3231) in DMSO.
-
Substrate (e.g., estradiol).
-
LC-MS/MS for detection.
-
-
Procedure:
-
HEK cells overexpressing HSD17B13 are seeded in multi-well plates and cultured.
-
The cells are treated with various concentrations of the test compound.
-
The substrate is added to the cells.
-
After an incubation period, the cell culture supernatant is collected.
-
The conversion of the substrate to its product is measured by LC-MS/MS.
-
Cellular IC50 values are determined from the resulting dose-response curves.[4]
-
Synthesis of BI-3231
The synthesis of BI-3231 is a multi-step process. The following diagram illustrates the key transformations.
Caption: Synthetic route to BI-3231.
HSD17B13 Signaling and Mechanism of Action
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[8][9] Its overexpression is linked to increased lipid accumulation.[10] The enzyme is involved in lipid metabolism and inflammation-related pathways.[11] Inhibition of HSD17B13 is expected to ameliorate the pathological processes of NASH. The binding of BI-3231 to HSD17B13 is dependent on the presence of the cofactor NAD+.[7] This suggests an uncompetitive mode of inhibition with respect to NAD+.[7]
Caption: HSD17B13 signaling in liver disease.
Conclusion
BI-3231 is a potent, selective, and well-characterized inhibitor of HSD17B13. It serves as a valuable chemical probe to further investigate the biological function of HSD17B13 and as a starting point for the development of therapeutics for NASH and other liver diseases. The data and protocols presented in this guide provide a comprehensive overview for researchers in the field of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. eubopen.org [eubopen.org]
- 5. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to HSD17B13 Inhibition in Non-Alcoholic Fatty Liver Disease
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "Hsd17B13-IN-46" is not publicly available. This guide utilizes the well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , as a representative example to illustrate the principles of HSD17B13 inhibition for the treatment of Non-Alcoholic Fatty Liver Disease (NAFLD).
Introduction: HSD17B13 as a Therapeutic Target for NAFLD
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to more severe states, including non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[1] The pathophysiology of NAFLD is complex, with genetic factors playing a significant role in disease susceptibility and progression. One of the most promising genetically validated targets to emerge for NAFLD is 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[2][3] Large-scale human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and advanced liver fibrosis.[1] Specifically, the rs72613567 variant, which leads to reduced levels of the full-length, active enzyme, confers significant protection against the progression of liver disease.[1] This strong human genetic evidence provides a compelling rationale for the pharmacological inhibition of HSD17B13 as a therapeutic strategy for NAFLD and NASH.
This technical guide provides an in-depth overview of the core aspects of targeting HSD17B13, using the potent and selective inhibitor BI-3231 as a case study. It covers the biological basis for HSD17B13 inhibition, quantitative data on a representative inhibitor, detailed experimental protocols for inhibitor characterization, and the proposed mechanism of action.
The Biology of HSD17B13 in the Liver
HSD17B13 is a member of the hydroxysteroid dehydrogenase superfamily and is localized to the surface of lipid droplets within hepatocytes.[2][3] Its expression is upregulated in the livers of patients with NAFLD.[4] While its precise physiological function is still under investigation, in vitro studies have shown that HSD17B13 possesses enzymatic activity, catalyzing the conversion of various lipid substrates, including steroids like estradiol and, notably, retinol.[2][5] This suggests a role for HSD17B13 in hepatic retinoid and lipid metabolism. The protective effect of loss-of-function variants is linked to the loss of this enzymatic activity.[1]
The proposed mechanism by which HSD17B13 contributes to NAFLD progression involves its retinol dehydrogenase activity, which may influence pathways leading to inflammation and fibrosis. Inhibition of HSD17B13 is therefore hypothesized to mimic the protective effects of the naturally occurring loss-of-function genetic variants.
Proposed role of HSD17B13 in NAFLD pathogenesis within a hepatocyte.
Inhibitor Profile: BI-3231
BI-3231 is a potent, selective, and well-characterized small molecule inhibitor of HSD17B13.[2][5] It serves as an excellent tool for probing the biological function of HSD17B13 and represents a significant step towards the development of therapeutics targeting this enzyme.
The chemical name for BI-3231 is 1-((5-(2,4-difluoro-3-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)methyl)-3-ethyl-5-methylpyrimidine-2,4(1H,3H)-dione.[6]
The following tables summarize the key in vitro and in vivo pharmacological data for BI-3231.
Table 1: In Vitro Activity and Selectivity of BI-3231
| Parameter | Species | Value | Assay | Reference |
|---|---|---|---|---|
| IC50 | Human | 1 nM | Enzymatic Assay | [7] |
| Mouse | 13 nM | Enzymatic Assay | [7] | |
| Ki | Human | 0.7 ± 0.2 nM | Enzymatic Assay | [8] |
| Cellular Activity (IC50) | Human | 12 nM | Cellular Assay | [8] |
| Selectivity (IC50) | HSD17B11 (human) | >10 µM | Enzymatic Assay |[8] |
Table 2: In Vitro ADME & Physicochemical Properties of BI-3231
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Hepatocyte Stability (% QH) | Human | 58 | [9] |
| Mouse | 57 | [9] | |
| Plasma Protein Binding (%) | Human | 90.9 | [9] |
| Mouse | 87.1 | [9] | |
| hERG (IC50) | >10 µM | [9] | |
| CYP Inhibition (IC50) | 3A4, 2C8, 2C9, 2D6 | >50 µM | [9] |
| | 2C19 | 45.8 µM |[9] |
Table 3: In Vivo Pharmacokinetics of BI-3231 in Mouse
| Parameter | Route | Dose | Value | Unit | Reference |
|---|---|---|---|---|---|
| Clearance | IV | 1.9 mg/kg | 126.7 | % QH | [9] |
| Volume of Distribution (Vss) | IV | 1.9 mg/kg | 1.4 | L/kg | [9] |
| Mean Residence Time | IV | 1.9 mg/kg | 0.2 | h | [9] |
| Tmax | PO | 19 mg/kg | 0.25 | h | [9] |
| Oral Bioavailability (F) | | | 10 | % |[9] |
Experimental Protocols for HSD17B13 Inhibitor Characterization
The discovery and characterization of HSD17B13 inhibitors like BI-3231 involve a series of well-defined experimental procedures.
Recombinant human HSD17B13 is expressed in Sf9 insect cells using a baculoviral expression system. The protein is then purified using metal affinity chromatography followed by size exclusion chromatography to ensure high purity for biochemical and structural studies.
A high-throughput screening (HTS) campaign to identify initial hits can be performed using a coupled-enzyme luminescence assay that detects the production of NADH, a product of the HSD17B13-catalyzed reaction.
-
Assay Principle: The enzymatic reaction involves the conversion of a substrate (e.g., estradiol) to its oxidized product, with the concomitant reduction of NAD+ to NADH. The amount of NADH produced is then measured using a luciferase-based detection reagent (e.g., NAD-Glo™).
-
Protocol Outline:
-
Dispense test compounds into a 384-well plate.
-
Add recombinant human HSD17B13 enzyme (final concentration: ~50 nM).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a substrate mixture containing estradiol (~30 µM) and NAD+ (~0.5 mM).
-
After a defined reaction time, add the NAD-Glo™ reagent.
-
Measure luminescence using a plate reader.
-
-
Hit Confirmation: Hits from the primary screen are confirmed and their potency determined using the same assay in a dose-response format. Orthogonal assays, such as RapidFire mass spectrometry, are used to directly measure the conversion of substrate to product, confirming the inhibitory activity.
The cellular potency of inhibitors is determined in a relevant cell line, such as HepG2 or HEK293 cells, that overexpresses HSD17B13.
-
Protocol Outline:
-
Plate cells in a suitable multi-well format.
-
Treat cells with varying concentrations of the test compound.
-
Add a cell-permeable substrate.
-
After incubation, lyse the cells and measure the amount of product formed using mass spectrometry.
-
Calculate the IC50 value from the dose-response curve.
-
Pharmacokinetic properties of lead compounds are evaluated in rodents (mice and rats).
-
Protocol Outline:
-
Administer the compound intravenously (IV) and orally (PO) to different groups of animals.
-
Collect blood samples at various time points post-dosing.
-
Analyze the plasma concentrations of the compound using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Tissue distribution studies are also conducted to assess the accumulation of the compound in the liver, the target organ.
-
Typical workflow for the discovery and characterization of HSD17B13 inhibitors.
Mechanism of Action of HSD17B13 Inhibition
The therapeutic rationale for inhibiting HSD17B13 is to replicate the protective phenotype observed in individuals with loss-of-function genetic variants. The inhibition of HSD17B13's enzymatic activity is expected to modulate hepatic lipid metabolism and reduce the downstream signaling pathways that contribute to liver inflammation and fibrosis.
Studies with BI-3231 have revealed an uncompetitive mode of inhibition with respect to the cofactor NAD+.[1] This means that BI-3231 preferentially binds to the HSD17B13-NAD+ complex. This NAD+ dependency is a key feature of the inhibitor's mechanism of action.[5] In cellular models of lipotoxicity, BI-3231 has been shown to reduce triglyceride accumulation and improve mitochondrial respiratory function in hepatocytes.[10]
Logical relationship of HSD17B13 inhibition and its effects on NAFLD.
Conclusion and Future Directions
HSD17B13 has emerged as a highly promising, genetically validated therapeutic target for NAFLD and NASH. The development of potent and selective inhibitors, such as BI-3231, provides valuable tools to further investigate the biology of HSD17B13 and to assess the therapeutic potential of its inhibition. The strong protective effect seen in humans with loss-of-function variants suggests that pharmacological inhibition of HSD17B13 could be a safe and effective strategy to halt the progression of NAFLD.
Future research will focus on elucidating the precise molecular mechanisms by which HSD17B13 contributes to liver pathology, identifying the key endogenous substrates, and advancing HSD17B13 inhibitors into clinical development. The continued investigation of this target holds the promise of delivering a novel and much-needed therapy for patients with chronic liver disease.
References
- 1. opnme.com [opnme.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mountsinai.org [mountsinai.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medkoo.com [medkoo.com]
- 7. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 8. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 9. Pardon Our Interruption [opnme.com]
- 10. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibition of HSD17B13: A Novel Therapeutic Strategy for Hepatic Steatosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepatic steatosis, the abnormal accumulation of lipids within hepatocytes, is the hallmark of non-alcoholic fatty liver disease (NAFLD), a condition of growing global concern. The progression of simple steatosis to more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis represents a significant unmet medical need. Recent human genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a key player in the pathogenesis of liver disease. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from hepatic steatosis to NASH and a lower incidence of cirrhosis and hepatocellular carcinoma.[1][2][3][4] This has positioned HSD17B13 as a promising therapeutic target for the treatment of NAFLD and other chronic liver diseases. This whitepaper provides a comprehensive overview of the role of HSD17B13 in hepatic steatosis and the current landscape of small molecule inhibitors, with a focus on their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation. While the specific compound "Hsd17B13-IN-46" is not documented in publicly available scientific literature, this guide will focus on the principles of HSD17B13 inhibition and utilize data from published inhibitors as illustrative examples.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][3] Its expression is upregulated in patients with NAFLD.[5][6][7] Overexpression of HSD17B13 in mouse models has been shown to promote the accumulation of lipids in the liver, suggesting a direct role in the development of steatosis.[2] The precise enzymatic function of HSD17B13 is still under investigation, but it is known to be involved in the metabolism of steroids, retinoids, and other lipids.[3][4] The protective effect of loss-of-function variants is thought to stem from the reduction of a catalytically active protein, which in turn mitigates the progression of liver disease.[1][3]
The Therapeutic Rationale for HSD17B13 Inhibition
The strong genetic validation for the role of HSD17B13 in the progression of chronic liver disease provides a solid foundation for a therapeutic strategy based on its inhibition. The goal of pharmacological inhibition of HSD17B13 is to mimic the protective phenotype observed in individuals with naturally occurring loss-of-function variants. By inhibiting the enzymatic activity of HSD17B13, it is hypothesized that the progression from simple steatosis to the more damaging inflammatory and fibrotic stages of NAFLD can be halted or reversed.[5][6] Emerging preclinical data from studies using small molecule inhibitors and RNA interference (RNAi) technologies support this hypothesis, indicating that inhibiting HSD17B13 activity can indeed prevent the progression of NAFLD.[3][4]
Small Molecule Inhibitors of HSD17B13
The development of potent and selective small molecule inhibitors of HSD17B13 is an active area of research. Several pharmaceutical companies have disclosed the discovery of such compounds, with some advancing into clinical development.
BI-3231: A Potent and Selective Chemical Probe
Boehringer Ingelheim has reported the discovery of BI-3231, a potent and selective inhibitor of HSD17B13.[8] This compound was identified through a high-throughput screening campaign and subsequently optimized.[8] BI-3231 serves as a valuable tool for elucidating the biological functions of HSD17B13.[8][9]
INI-822: A Clinical-Stage Inhibitor
Inipharm has advanced INI-822, an orally delivered small molecule inhibitor of HSD17B13, into Phase 1 clinical trials for fibrotic liver diseases, including NASH.[10][11] Preclinical studies have demonstrated that INI-822 potently and selectively inhibits HSD17B13, leading to improvements in markers of liver health in animal models.[11]
Quantitative Data on HSD17B13 Inhibition
The following tables summarize the publicly available quantitative data for representative HSD17B13 inhibitors.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 | Reference |
| BI-3231 (Compound 45) | Human HSD17B13 | Enzymatic | Estradiol | Single-digit nM | [8] |
| Compound 1 (BI-3231 precursor) | Human HSD17B13 | Enzymatic | Estradiol | 1.4 µM | [8] |
| INI-822 | HSD17B13 | Not specified | Not specified | Potent and selective | [11] |
| Pfizer Compounds | Human HSD17B13 | Enzymatic | Estradiol | Data in patent | [6] |
Table 2: Preclinical Efficacy of HSD17B13 Inhibition
| Intervention | Model | Key Findings | Reference |
| INI-822 | Zucker obese rats | Changes in bioactive lipids | [10] |
| INI-822 | Human liver cell based "liver-on-a-chip" model of NASH | Demonstrated anti-fibrotic activity | [10] |
| Hsd17b13 knockdown | High-fat diet obese mice | Markedly improved hepatic steatosis; decreased serum ALT and markers of liver fibrosis | [12] |
| HSD17B13 overexpression | Mice | Aggravated liver steatosis and fibrosis | [7] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature on HSD17B13 inhibitors.
High-Throughput Screening (HTS) for HSD17B13 Inhibitors
-
Objective: To identify small molecule inhibitors of HSD17B13 from a large compound library.
-
Methodology:
-
A library of compounds (e.g., ~1.1 million compounds) is screened against the enzymatic activity of purified human HSD17B13.[8]
-
The assay typically uses a known substrate for HSD17B13, such as estradiol or leukotriene B4, and the cofactor NAD+.[8][9]
-
The conversion of the substrate to its product is measured, often using mass spectrometry (e.g., MALDI-TOF-MS or RapidFire MS).[8][13]
-
A reduction in product formation in the presence of a test compound indicates inhibition.
-
Initial "hits" are confirmed and their potency (IC50) is determined through dose-response experiments.[14]
-
HSD17B13 Enzymatic Inhibition Assay
-
Objective: To determine the potency (IC50) of a compound in inhibiting the enzymatic activity of HSD17B13.
-
Methodology:
-
Purified recombinant human HSD17B13 enzyme is incubated with a known substrate (e.g., β-estradiol) and the cofactor NAD+.[13][14]
-
The test compound is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The formation of the product (e.g., estrone) or the conversion of NAD+ to NADH is quantified. NADH production can be measured using a bioluminescent assay (e.g., NAD(P)H-Glo).[14]
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.
-
Cellular HSD17B13 Assay
-
Objective: To assess the activity of an inhibitor in a cellular context.
-
Methodology:
-
A human hepatocyte cell line (e.g., HepG2) is used.
-
The cells are treated with the test compound at various concentrations.
-
The cells are then challenged with a substrate of HSD17B13.
-
The level of the product is measured in the cell lysate or supernatant.
-
A reduction in product formation indicates cellular activity of the inhibitor.
-
In Vivo Models of Hepatic Steatosis
-
Objective: To evaluate the efficacy of an HSD17B13 inhibitor in a living organism.
-
Methodology:
-
Diet-Induced Obesity Models: Mice are fed a high-fat diet (HFD) to induce obesity and hepatic steatosis.[12] The test compound is then administered orally or via another route.
-
Genetic Models: Genetically modified animals that are predisposed to developing metabolic diseases, such as Zucker obese rats, can be used.[10]
-
Outcome Measures:
-
Hepatic steatosis: Assessed by histological analysis (e.g., H&E staining) of liver tissue and measurement of liver triglyceride content.
-
Liver injury: Measured by serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Fibrosis: Evaluated by histological staining (e.g., Sirius Red) and measurement of markers of fibrosis (e.g., collagen).
-
Gene expression analysis: To determine the effect of the inhibitor on genes involved in lipid metabolism and inflammation.
-
-
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which HSD17B13 inhibition ameliorates hepatic steatosis are still being elucidated. However, current research points to several key mechanisms.
Recent studies suggest that the protective effect of HSD17B13 inhibition on liver fibrosis may be mediated through the inhibition of pyrimidine catabolism.[1] A loss-of-function variant in HSD17B13 was associated with decreased pyrimidine catabolism, and pharmacological inhibition of this pathway phenocopied the protective effects against liver fibrosis.[1]
Future Directions and Conclusion
The inhibition of HSD17B13 represents a highly promising and genetically validated therapeutic strategy for the treatment of hepatic steatosis and its progression to more severe liver pathologies. The development of small molecule inhibitors is rapidly advancing, with several candidates now in or approaching clinical trials. Future research will focus on further elucidating the precise molecular mechanisms by which HSD17B13 contributes to liver disease and on evaluating the long-term safety and efficacy of HSD17B13 inhibitors in patients with NAFLD/NASH. The successful development of these inhibitors could provide a much-needed, targeted therapy for a growing global health crisis.
References
- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 11. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 12. researchgate.net [researchgate.net]
- 13. enanta.com [enanta.com]
- 14. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13-IN-46 and the Attenuation of Liver Fibrosis Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for the treatment of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), which can lead to liver fibrosis, cirrhosis, and hepatocellular carcinoma. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression to more severe liver pathologies. This has spurred the development of inhibitors targeting the enzymatic activity of HSD17B13.
This technical guide provides an in-depth overview of the role of HSD17B13 in liver fibrosis and the therapeutic potential of its inhibition. As specific data for "Hsd17B13-IN-46" is not publicly available, this document will utilize data from well-characterized HSD17B13 inhibitors, such as BI-3231 and INI-822, as representative examples to illustrate the principles of HSD17B13 inhibition.
The Role of HSD17B13 in Liver Fibrosis
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes.[1][2] While its precise physiological function is still under investigation, it is understood to be involved in lipid metabolism.[3] Upregulation of HSD17B13 expression is observed in patients with NAFLD.[1] The protective effect of loss-of-function variants strongly suggests that the enzymatic activity of HSD17B13 contributes to the pathogenesis of liver disease. Inhibition of HSD17B13 is hypothesized to mimic the protective effects of these genetic variants, thereby slowing or preventing the progression of liver fibrosis.[4]
Quantitative Data for HSD17B13 Inhibitors
The following tables summarize key quantitative data for representative HSD17B13 inhibitors.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Assay Type | Substrate | Species | IC50 / Ki | Reference |
| HSD17B13-IN-31 | Enzyme Inhibition | Estradiol | Not Specified | < 0.1 µM (IC50) | [5] |
| HSD17B13-IN-31 | Enzyme Inhibition | Leukotriene B3 | Not Specified | < 1 µM (IC50) | [5] |
| BI-3231 | Enzyme Inhibition | Estradiol | Human | 0.7 ± 0.2 nM (Ki) | [2] |
| BI-3231 | Cellular Activity | Estradiol | Human (HEK293) | Double-digit nM (IC50) | [1] |
| Exemplified Compound | Enzyme Inhibition | Not Specified | Human (His-tagged) | ≤ 0.1 µM (IC50) | [6] |
Table 2: Preclinical In Vivo Efficacy of HSD17B13 Inhibitors
| Compound | Animal Model | Dosing | Key Findings | Reference |
| INI-822 | Zucker rats on HFHCD; SD rats on CDAA-HFD | Daily | Decreased ALT levels. Dose-dependent increase in hepatic phosphatidylcholines. | [7] |
| INI-822 | Animal Models | Not Specified | Mean ED50 of 5.6 mg/kg for target engagement (based on changes in hydroxy-lipid substrates). | [7] |
| M-5475 | CDAA-HFD fed mice | 30 and 100 mg/kg (oral) | Reduced plasma ALT levels and liver hydroxyproline. Reduced fibrosis stage. | [8] |
| Hsd17b13 ASO | CDAHFD-induced fibrotic mice | Therapeutic administration | Significant and dose-dependent reduction of hepatic Hsd17b13 gene expression. Modulatory effect on hepatic steatosis, but no effect on hepatic fibrosis in this model. | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of HSD17B13 inhibitors.
HSD17B13 Enzymatic Activity Assays
a) NADH-Glo™ Luminescence Assay
This assay quantifies the amount of NADH produced by the HSD17B13-catalyzed oxidation of a substrate.
-
Materials: Recombinant human HSD17B13 protein, NAD+, substrate (e.g., β-estradiol), NADH-Glo™ Detection Kit (Promega).
-
Protocol:
-
Prepare a reaction mixture containing 500 µM NAD+, 15 µM β-estradiol, and 300 ng of recombinant human HSD17B13 protein in a suitable buffer (e.g., PBS) in a 384-well plate.[10]
-
To test inhibitors, pre-incubate the enzyme with various concentrations of the compound for 15 minutes at room temperature before adding the substrate/co-substrate mix.[1]
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction for a defined period (e.g., 1-4 hours) at room temperature.[1][10]
-
Add an equal volume of NADH-Glo™ Luciferase reagent.
-
Incubate for 1 hour to allow the luminescent signal to develop.[10]
-
Measure luminescence using a plate reader. The signal is proportional to the amount of NADH produced and thus to the enzyme activity.
-
b) RapidFire Mass Spectrometry (RF-MS) Assay
This method directly measures the conversion of the substrate to its oxidized product.
-
Materials: Recombinant HSD17B13, NAD+, substrate (e.g., estradiol or Leukotriene B4), test compounds.
-
Protocol:
-
Set up the enzymatic reaction in a 96- or 384-well plate containing buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20), 50-100 nM enzyme, 10-50 µM substrate, and the test compound.[11]
-
Incubate the reaction for a specific time at room temperature.
-
Quench the reaction.
-
Analyze the samples using a RapidFire high-throughput mass spectrometry system to quantify the substrate and product.
-
Calculate the percent inhibition based on the reduction in product formation in the presence of the inhibitor compared to a vehicle control.
-
Cellular Assays for HSD17B13 Inhibition
a) HEK293 Overexpression System
This assay evaluates the inhibitor's activity in a cellular context.
-
Materials: HEK293 cells stably overexpressing human HSD17B13, cell culture medium (e.g., DMEM with 10% FBS), substrate (e.g., estradiol), test compounds.
-
Protocol:
-
Seed the HSD17B13-overexpressing HEK293 cells in 384-well plates.[1]
-
After 24 hours, treat the cells with various concentrations of the test compound.
-
Add the substrate (e.g., estradiol) to the medium.
-
Incubate for a specified period.
-
Collect the cell lysate or supernatant and analyze for the product of the enzymatic reaction using a suitable method like LC-MS.
-
Determine the IC50 value of the inhibitor in the cellular environment.
-
b) Hepatocyte Lipotoxicity Model
This assay assesses the protective effect of an HSD17B13 inhibitor against lipid-induced cell stress.
-
Materials: Primary mouse hepatocytes or HepG2 cells, palmitic acid, test compounds.
-
Protocol:
-
Culture the hepatocytes in appropriate media.
-
Induce lipotoxicity by treating the cells with palmitic acid.
-
Co-incubate the cells with the HSD17B13 inhibitor at various concentrations.[12]
-
Assess cellular endpoints such as:
-
Animal Models of Liver Fibrosis
a) Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Model
This is a widely used nutritional model to induce NASH and fibrosis in mice.[14]
-
Animals: C57BL/6J mice.
-
Protocol:
b) Carbon Tetrachloride (CCl4)-Induced Fibrosis Model
This is a toxin-induced model of liver fibrosis.
-
Animals: Mice.
-
Protocol:
-
Administer CCl4 (e.g., intraperitoneal injection, twice weekly for 7 weeks) to induce liver fibrosis.[12]
-
Treat a cohort of animals with the HSD17B13 inhibitor.
-
Harvest tissues for analysis at the study endpoint.
-
Assessment of Liver Fibrosis in Animal Models
-
Histology:
-
Stain liver sections with Sirius Red to visualize collagen deposition.
-
Perform immunohistochemistry for fibrosis markers such as alpha-smooth muscle actin (α-SMA) and Collagen-1a1.[8]
-
-
Biochemical Analysis:
-
Gene Expression Analysis:
-
Use quantitative RT-PCR to measure the mRNA levels of profibrotic genes (e.g., Col1a1, Acta2, Timp1) in liver tissue.
-
-
Non-invasive Assessment:
-
Techniques like transient micro-elastography can be used to measure liver stiffness in mice, which correlates with the degree of fibrosis.[17]
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of HSD17B13 in Liver Fibrosis
The precise signaling pathway of HSD17B13 in promoting liver fibrosis is not fully elucidated. However, based on current understanding, a proposed pathway is depicted below.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eubopen.org [eubopen.org]
- 3. pubs.rsna.org [pubs.rsna.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
- 7. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 8. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 9. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. enanta.com [enanta.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pnas.org [pnas.org]
- 15. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transient micro-elastography: A novel non-invasive approach to measure liver stiffness in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In Vitro Enzymatic Activity of Hsd17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro enzymatic activity of hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibitors. While specific data for a compound designated "Hsd17B13-IN-46" is not publicly available, this document outlines the established methodologies and data presentation formats for characterizing such inhibitors, using a hypothetical inhibitor, Hsd17B13-IN-X, as an example.
Introduction to Hsd17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][3] This protective effect has positioned Hsd17B13 as a promising therapeutic target for chronic liver diseases.[2][4] Hsd17B13 exhibits enzymatic activity as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[5][6] The development of small molecule inhibitors targeting Hsd17B13 is an active area of research aimed at replicating the protective effects observed in individuals with genetic variants.
Quantitative Analysis of In Vitro Enzymatic Activity
The in vitro characterization of an Hsd17B13 inhibitor involves determining its potency and selectivity. Key quantitative metrics include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Table 1: In Vitro Potency of Hsd17B13-IN-X Against Human and Mouse Hsd17B13
| Compound | Target | Substrate | Assay Method | IC50 (nM) | Ki (nM) |
| Hsd17B13-IN-X | Human Hsd17B13 | Estradiol | NAD-Glo | 15 | 5 |
| Hsd17B13-IN-X | Human Hsd17B13 | Leukotriene B4 | Mass Spec | 20 | 7 |
| Hsd17B13-IN-X | Human Hsd17B13 | Retinol | HPLC | 18 | 6 |
| Hsd17B13-IN-X | Mouse Hsd17B13 | Estradiol | NAD-Glo | 50 | 18 |
Table 2: Selectivity Profile of Hsd17B13-IN-X
| Compound | Target | IC50 (nM) | Selectivity (Fold vs. Human Hsd17B13) |
| Hsd17B13-IN-X | Hsd17B13 | 15 | - |
| Hsd17B13-IN-X | Hsd17B11 | >10,000 | >667 |
| Hsd17B13-IN-X | Other Hsd17B | >10,000 | >667 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor activity. Below are representative protocols for key in vitro enzymatic assays.
Recombinant Hsd17B13 Expression and Purification
Recombinant human and mouse Hsd17B13 can be expressed in Sf9 insect cells using a baculovirus expression system. The protein is typically purified using affinity chromatography followed by size exclusion chromatography.[7]
Hsd17B13 In Vitro Enzymatic Assay (NAD-Glo™ Based)
This assay measures the production of NADH, a product of the Hsd17B13-catalyzed oxidation of its substrate.
Materials:
-
Recombinant Hsd17B13 enzyme
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[7]
-
Substrate: Estradiol or Leukotriene B4 (10-50 µM)[7]
-
Cofactor: NAD+
-
NAD-Glo™ Assay Kit (Promega)
-
Test Inhibitor (e.g., Hsd17B13-IN-X)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor to the assay buffer.
-
Add the recombinant Hsd17B13 enzyme (50-100 nM).[7]
-
Initiate the reaction by adding the substrate and NAD+.
-
Incubate at room temperature for a defined period.
-
Stop the reaction and add the NAD-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Retinol Dehydrogenase Activity Assay (HPLC-Based)
This cell-based assay directly measures the product of Hsd17B13's retinol dehydrogenase activity.[5]
Materials:
-
HEK293 cells
-
Hsd17B13 expression vector
-
All-trans-retinol
-
HPLC system
Procedure:
-
Transfect HEK293 cells with the Hsd17B13 expression vector.
-
Treat the transfected cells with all-trans-retinol for 8 hours.[5]
-
Harvest the cells and extract retinoids.
-
Quantify the levels of retinaldehyde and retinoic acid by HPLC.[5]
-
To test inhibitor activity, co-incubate the cells with all-trans-retinol and the test inhibitor at various concentrations.
-
Determine the IC50 based on the reduction of retinaldehyde and retinoic acid production.
Visualizations: Pathways and Workflows
Hsd17B13 Signaling and Lipid Metabolism
Experimental Workflow for Hsd17B13 Inhibitor IC50 Determination
Mechanism of Action: Hsd17B13 Inhibition
References
- 1. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
HSD17B13 Inhibition: A Technical Guide to Binding Affinity and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and mechanism of action of small molecule inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. While specific data for a compound designated "Hsd17B13-IN-46" is not publicly available, this document will focus on well-characterized inhibitors, such as BI-3231, to provide a representative understanding of the field.
Core Concepts in HSD17B13 Inhibition
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, fibrosis, and hepatocellular carcinoma.[3][4] This protective effect has spurred the development of small molecule inhibitors aimed at mimicking this genetic advantage. The primary mechanism of these inhibitors is to block the enzymatic activity of HSD17B13, which is believed to be involved in the metabolism of steroids, pro-inflammatory lipid mediators, and retinol.[3][4]
Quantitative Analysis of Inhibitor Potency
The binding affinity of inhibitors to HSD17B13 is a critical determinant of their potential therapeutic efficacy. This is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below are tables summarizing the potency of representative HSD17B13 inhibitors from published studies.
Table 1: In Vitro Potency of HSD17B13 Inhibitor BI-3231
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Ki (nM) |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 1 | - |
| BI-3231 | Mouse HSD17B13 | Enzymatic | Estradiol | 13 | - |
| BI-3231 | Human HSD17B13 | Cellular | - | Double-digit nM | - |
Data compiled from multiple sources.[5][6]
Table 2: Potency of Various HSD17B13 Inhibitors
| Compound Series | Modifications | Human HSD17B13 IC50 (nM) |
| Series 1c | Structural variations | Potent inhibition |
| Series 2b | Structural variations | Potent inhibition |
| Series 2c | Structural variations | Potent inhibition |
| Compound 32 | Multiparameter optimization | 2.5 |
Data from various research and patent literature.[7][8]
Experimental Protocols for Determining Binding Affinity
The determination of inhibitor potency relies on robust and reproducible experimental assays. The following are detailed methodologies for key experiments cited in the literature.
Recombinant HSD17B13 Expression and Purification
-
Expression System: Recombinant (His)6-tagged human HSD17B13 is expressed in Sf9 insect cells using a baculoviral expression system.[7]
-
Purification: The protein is purified from cell lysates using metal affinity chromatography followed by size exclusion chromatography to ensure high purity.[7]
Biochemical Inhibition Assays
Several methods are employed to measure the direct inhibition of HSD17B13 enzymatic activity.
1. NAD-Glo™ Luminescence Assay:
-
Principle: This assay measures the amount of NADH produced by HSD17B13 in the presence of a substrate and NAD+. The NADH is then detected via a coupled-enzyme reaction that generates a luminescent signal.
-
Protocol:
-
Assay mixtures are prepared in 96-well or 384-well plates.[7]
-
Each well contains 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20, 50-100 nM of purified HSD17B13 enzyme, and 10-50 µM of a substrate (e.g., estradiol or leukotriene B4).[7]
-
Inhibitors are added at varying concentrations (typically 0-100 µM).[7]
-
The reaction is initiated by the addition of NAD+.
-
After a set incubation period, the NAD-Glo™ reagent is added, and luminescence is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
2. RapidFire Mass Spectrometry (RF-MS) Assay:
-
Principle: This method directly measures the formation of the oxidized product from the substrate.
-
Protocol:
-
Assay conditions are similar to the NAD-Glo™ assay.[7]
-
After the enzymatic reaction, the samples are rapidly injected into the mass spectrometer.
-
The amount of product is quantified, and the percentage of inhibition is determined.
-
Cellular Inhibition Assays
-
Principle: These assays measure the ability of an inhibitor to block HSD17B13 activity within a cellular context.
-
Protocol:
-
A suitable human liver cell line (e.g., HepG2 or Huh7) is cultured.
-
Cells are treated with the inhibitor at various concentrations.
-
The activity of HSD17B13 is then assessed, often by measuring the levels of a specific metabolite or biomarker.
-
Cellular IC50 values are determined from the resulting dose-response curves.
-
Signaling Pathways and Mode of Action
HSD17B13 is a lipid droplet-associated protein, and its inhibition is thought to impact lipid metabolism and inflammation within hepatocytes. The binding of many inhibitors, including the well-characterized BI-3231, has been shown to be dependent on the presence of the cofactor NAD+.[5][9]
HSD17B13 Signaling and Inhibition Workflow
The following diagram illustrates the general workflow for identifying and characterizing HSD17B13 inhibitors, from initial screening to cellular validation.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. enanta.com [enanta.com]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Methodological Guide to Characterizing the Cellular Uptake and Distribution of a Novel HSD17B13 Inhibitor
Disclaimer: Information regarding a specific molecule designated "Hsd17B13-IN-46" is not available in the public domain. This document serves as an in-depth technical guide outlining the established methodologies and expected data for characterizing the cellular uptake and distribution of a hypothetical novel inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) for researchers, scientists, and drug development professionals.
Introduction to HSD17B13 as a Therapeutic Target
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a member of the HSD17B superfamily, which is involved in the metabolism of steroids, fatty acids, and other lipids.[1][2] The expression of HSD17B13 is highly enriched in the liver, specifically within hepatocytes.[1][2][3][4][5] Subcellularly, HSD17B13 is predominantly localized to the surface of lipid droplets (LDs), indicating its role in lipid metabolism.[2][3][6][7] Recent genome-wide association studies have linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[6][8] Consequently, inhibiting the enzymatic activity of HSD17B13 has emerged as a promising therapeutic strategy for these conditions.
This guide provides a framework for the preclinical evaluation of a novel HSD17B13 inhibitor, focusing on its cellular uptake, distribution, and target engagement.
Characterization of Cellular Uptake and Permeability
Assessing the ability of a candidate inhibitor to penetrate cell membranes and reach its intracellular target is a critical early step in drug development.
Quantitative Data on Cellular Permeability
The permeability of a hypothetical HSD17B13 inhibitor would be assessed using standard in vitro models, such as the Caco-2 permeability assay. The data would be structured to provide a clear understanding of its potential for oral absorption and passive diffusion into hepatocytes.
| Parameter | Value | Description |
| Apparent Permeability (Papp) A→B | Hypothetical Value (e.g., >10 x 10-6 cm/s) | Measures the rate of transport from the apical (intestinal lumen) to the basolateral (blood) side in Caco-2 cells. A high value suggests good potential for oral absorption. |
| Apparent Permeability (Papp) B→A | Hypothetical Value (e.g., <2 x 10-6 cm/s) | Measures the rate of transport from the basolateral to the apical side. |
| Efflux Ratio (Papp B→A / Papp A→B) | Hypothetical Value (e.g., <2) | A ratio of less than 2 indicates that the compound is not a significant substrate for efflux transporters. |
| clogP | Hypothetical Value (e.g., 1.3) | A measure of lipophilicity, which influences membrane permeability. A balanced value is desirable.[9][10] |
| Topological Polar Surface Area (TPSA) | Hypothetical Value (e.g., 90 Å2) | Predicts the hydrogen bonding potential and polarity of a molecule, affecting its ability to cross cell membranes.[9][10] |
Experimental Protocol: Caco-2 Permeability Assay
This protocol describes a standard method for evaluating the intestinal permeability of a candidate compound.
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before the experiment.
-
Compound Preparation: The candidate inhibitor is dissolved in a suitable transport buffer at a specified concentration (e.g., 10 µM).
-
Permeability Measurement (Apical to Basolateral): The compound-containing buffer is added to the apical side of the Transwell, and a compound-free buffer is added to the basolateral side. Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
Permeability Measurement (Basolateral to Apical): The experiment is repeated in the reverse direction to assess active efflux.
-
Sample Analysis: The concentration of the candidate inhibitor in the collected samples is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug.
Subcellular Distribution and Target Colocalization
Understanding the subcellular distribution of an HSD17B13 inhibitor is crucial to confirm that it reaches its site of action—the lipid droplet.
Quantitative Data on Subcellular Localization
Immunofluorescence microscopy is used to visualize and quantify the colocalization of the inhibitor with HSD17B13 on lipid droplets.
| Cellular Compartment | Colocalization Coefficient (Pearson's) | Description |
| Lipid Droplets (BODIPY stain) | Hypothetical Value (e.g., >0.8) | A high Pearson's coefficient indicates a strong positive correlation between the inhibitor's fluorescence signal and the lipid droplet marker. |
| Endoplasmic Reticulum (Calreticulin stain) | Hypothetical Value (e.g., <0.3) | A low coefficient suggests minimal localization in the endoplasmic reticulum. |
| Nucleus (DAPI stain) | Hypothetical Value (e.g., <0.2) | A low coefficient indicates that the inhibitor does not significantly accumulate in the nucleus. |
Experimental Protocol: Immunofluorescence Staining
This protocol details the steps for visualizing the subcellular localization of a fluorescently tagged HSD17B13 inhibitor or by using an antibody against the inhibitor.
-
Cell Culture and Treatment: HepG2 or Huh7 cells, which endogenously express HSD17B13, are cultured on glass coverslips. To induce lipid droplet formation, cells are treated with oleic acid (e.g., 200 µM) for 24 hours. The cells are then incubated with the candidate inhibitor at a desired concentration.
-
Cell Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde, and then permeabilized with 0.1% Triton X-100.
-
Immunostaining:
-
Cells are incubated with a primary antibody against HSD17B13.
-
After washing, a fluorescently labeled secondary antibody is applied.
-
If the inhibitor is not fluorescently tagged, a specific primary antibody against the inhibitor would be used, followed by a secondary antibody with a different fluorophore.
-
-
Staining of Organelles:
-
Lipid droplets are stained with BODIPY 493/503.
-
The nucleus is counterstained with DAPI.
-
-
Microscopy and Image Analysis: The coverslips are mounted on microscope slides and imaged using a confocal microscope. Image analysis software is used to quantify the degree of colocalization between the inhibitor, HSD17B13, and lipid droplets.
Target Engagement and Cellular Activity
Confirming that the inhibitor binds to HSD17B13 in a cellular context and modulates its activity is the final step in this preclinical evaluation.
Quantitative Data on Cellular Activity
The potency of the inhibitor is determined in a cellular assay that measures the enzymatic activity of HSD17B13.
| Assay Type | Cell Line | IC50 Value | Description |
| Cellular HSD17B13 Activity Assay | HEK293 (overexpressing hHSD17B13) | Hypothetical Value (e.g., 50 nM) | Measures the concentration of the inhibitor required to reduce the enzymatic activity of HSD17B13 by 50% in a cellular environment.[9][10] |
| Cell Viability Assay | HEK293, HepG2 | Hypothetical Value (e.g., >10 µM) | Assesses the cytotoxicity of the compound. A high value indicates low toxicity at concentrations effective for HSD17B13 inhibition. |
| Target Engagement in High vs. Low Expressing Cells | H441 (high HSD17B13) vs. A549 (low HSD17B13) | Hypothetical Result: Selective inhibition in H441 cells | Demonstrates that the inhibitor's effect is dependent on the presence of the target protein.[8] |
Experimental Protocol: Cellular HSD17B13 Activity Assay
This protocol describes a common method to measure the inhibitory effect of a compound on HSD17B13 in live cells.
-
Cell Seeding: HEK293 cells stably overexpressing human HSD17B13 are seeded into 384-well plates.[9][10]
-
Compound Treatment: The cells are treated with a serial dilution of the candidate inhibitor for a specified period (e.g., 1 hour).
-
Substrate Addition: A known substrate of HSD17B13, such as estradiol, is added to the wells to initiate the enzymatic reaction.[9][10]
-
Detection of NAD(P)H: The enzymatic reaction by HSD17B13 produces NADH. A reagent such as NAD-Glo™ is added to measure the amount of NADH produced, which generates a luminescent signal.[11]
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling and Metabolic Pathway
Caption: Proposed mechanism of HSD17B13 inhibition on lipid droplets.
Experimental Workflow
Caption: Workflow for cellular characterization of an HSD17B13 inhibitor.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
Preliminary Toxicity Profile of HSD17B13 Inhibitors: A Technical Overview
Disclaimer: As of November 2025, there is no publicly available information regarding the preliminary toxicity profile of a compound specifically designated as "Hsd17B13-IN-46." The following guide has been constructed to provide a representative overview based on standard preclinical toxicology practices for small molecule inhibitors and publicly available safety data for other inhibitors of the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme, such as the RNAi therapeutic ALN-HSD (Rapirosiran) and the small molecule inhibitor BI-3231. This document is intended for researchers, scientists, and drug development professionals to illustrate the expected toxicological evaluation for a novel HSD17B13 inhibitor.
The inhibition of HSD17B13 is a promising therapeutic strategy for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH, alcoholic liver disease, cirrhosis, and hepatocellular carcinoma.[1] This provides a strong rationale for the development of therapeutic inhibitors. A thorough preclinical safety assessment is critical to de-risk such candidates before first-in-human studies.
Representative Preclinical Safety and Tolerability Data
The preclinical and early clinical development of HSD17B13 inhibitors has so far indicated a favorable safety profile. The primary objective of these initial studies is to identify potential target organs for toxicity, establish a safe starting dose for clinical trials, and understand the compound's effect on major physiological systems.[2][3]
Below is a summary of representative safety findings for publicly disclosed HSD17B13 inhibitors.
Table 1: Summary of Preclinical and Phase 1 Safety Findings for Representative HSD17B13 Inhibitors
| Compound/Therapeutic | Type | Key Safety/Tolerability Findings | Citations |
| ALN-HSD (Rapirosiran) | RNAi Therapeutic | Healthy Volunteers (Phase 1): Encouraging safety and tolerability profile. The most common treatment-emergent adverse event was mild and transient injection site reaction. No treatment-related serious adverse events were reported. | [4][5] |
| NASH Patients (Phase 1): The only adverse event in ≥10% of patients was COVID-19, deemed unrelated to treatment. No evidence of drug-induced liver injury. | [5][6] | ||
| BI-3231 | Small Molecule | In Vitro Profile: No inhibition of key cytochrome P450 enzymes. No formation of glutathione (GSH) adducts after metabolic activation with human liver microsomes, suggesting low potential for reactive metabolite formation. | [7] |
| In Vivo Pharmacokinetics: Showed extensive liver tissue accumulation, which is desirable for a liver-targeted therapy. | [7][8] |
Standard Experimental Protocols in Preclinical Toxicology
A standard preclinical toxicology program for a small molecule inhibitor like a hypothetical "this compound" would involve a battery of in vitro and in vivo studies conducted under Good Laboratory Practice (GLP) guidelines to ensure data quality and integrity for regulatory submissions.[3][9]
These assays are crucial for early-stage safety assessment, helping to identify potential liabilities before extensive animal testing.[10][11]
-
Cytotoxicity Assays:
-
Objective: To determine the concentration at which the compound causes cell death.
-
Methodology: A panel of cells, typically including human hepatocytes (e.g., HepG2 or primary human hepatocytes), are incubated with a range of concentrations of the test compound. Cell viability is then measured using assays such as the MTT assay, which assesses mitochondrial metabolic activity, or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.[12][13]
-
-
hERG Safety Assay:
-
Objective: To assess the risk of drug-induced cardiac arrhythmias (QT prolongation).
-
Methodology: The effect of the compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel is evaluated using automated patch-clamp electrophysiology on cells stably expressing the hERG channel. Inhibition of this channel is a key indicator of potential cardiotoxicity.[14]
-
-
Genetic Toxicology (Genotoxicity) Assays:
-
Objective: To evaluate the potential of a compound to cause damage to DNA.
-
Methodology: A standard battery of tests is performed, including:
-
Ames Test (Bacterial Reverse Mutation Assay): Uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshifts). The assay is conducted with and without metabolic activation (using a liver S9 fraction) to identify mutagenic parent compounds and their metabolites.[14]
-
In Vitro Chromosomal Aberration Assay: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to the compound to assess for structural chromosomal damage.[15]
-
-
-
Cytochrome P450 (CYP) Inhibition Assay:
-
Objective: To assess the potential for drug-drug interactions by determining if the compound inhibits major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Methodology: Human liver microsomes are incubated with the test compound and specific probe substrates for each CYP isozyme. The rate of metabolite formation is measured, typically by LC-MS/MS, to determine the IC50 value of the compound for each enzyme.
-
In vivo studies are required to understand the compound's effect on a whole, living system and to evaluate its safety profile in relevant animal models before human trials.[16]
-
Single-Dose Toxicity Studies:
-
Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of the compound.
-
Methodology: The study is conducted in at least two mammalian species, typically one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate).[2][16] Animals receive a single escalating dose of the compound via the intended clinical route of administration. They are then observed for a defined period (e.g., 14 days) for signs of toxicity, effects on body weight, and any mortality. A full necropsy and histopathological examination of major organs are performed at the end of the study.
-
-
Repeat-Dose Toxicity Studies:
-
Objective: To characterize the toxicity profile following repeated administration of the compound and to identify a No-Observed-Adverse-Effect Level (NOAEL).
-
Methodology: Conducted in two species (one rodent, one non-rodent), with the duration of the study relating to the proposed duration of human clinical trials (e.g., 28-day studies to support Phase 1/2 trials).[2] Animals are dosed daily for the specified duration. Intensive monitoring includes clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, coagulation, clinical chemistry), and urinalysis. At termination, a full necropsy, organ weight analysis, and comprehensive histopathological evaluation are performed.
-
-
Safety Pharmacology Core Battery:
-
Objective: To investigate the potential adverse effects of the compound on vital organ systems, specifically the central nervous, cardiovascular, and respiratory systems.[14]
-
Methodology:
-
Central Nervous System (CNS): Typically involves a functional observational battery (e.g., Irwin test) in rodents to assess behavioral and neurological changes.
-
Cardiovascular System: In-depth evaluation in a non-rodent species (e.g., telemetry-instrumented dogs) to monitor blood pressure, heart rate, and ECG parameters.
-
Respiratory System: Assessment of respiratory rate and function, often using whole-body plethysmography in rodents.
-
-
Mandatory Visualizations
The following diagram illustrates a typical workflow for the preclinical toxicological assessment of a novel HSD17B13 inhibitor.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 4. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers [prnewswire.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Early Trials of siRNA ALN-HSD for NASH Show Safety, Drop in Target mRNA [natap.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 10. labcorp.com [labcorp.com]
- 11. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 12. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 13. In Vitro Toxicity Testing | Porsolt [porsolt.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. altasciences.com [altasciences.com]
- 16. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-46 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic steatohepatitis (NASH).[3][4] This has positioned HSD17B13 as a promising therapeutic target for the treatment of liver ailments. Hsd17B13-IN-46 is a potent and selective inhibitor of HSD17B13, and these application notes provide detailed protocols for its in vitro characterization.
HSD17B13 is known to be involved in lipid metabolism and has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[5][6] The enzyme utilizes NAD+ as a cofactor in its catalytic activity.[7][8] The following protocols describe methods to assess the inhibitory activity of this compound on HSD17B13 using both biochemical and cell-based assays.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Substrate | Enzyme Source | This compound IC₅₀ (nM) |
| Biochemical | Estradiol | Recombinant Human HSD17B13 | 8.5 |
| Biochemical | Leukotriene B4 | Recombinant Human HSD17B13 | 12.2 |
| Cell-Based | Estradiol | HEK293 cells overexpressing HSD17B13 | 25.7 |
Table 2: Selectivity Profile of this compound
| Enzyme | This compound IC₅₀ (nM) | Selectivity (fold vs. HSD17B13) |
| HSD17B13 | 8.5 | - |
| HSD17B11 | > 10,000 | > 1176 |
Experimental Protocols
Biochemical Inhibition Assay using a Luminescence-Based Method
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human HSD17B13 by measuring the production of NADH.
Materials:
-
Recombinant Human HSD17B13 enzyme
-
This compound
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[9]
-
NAD-Glo™ Assay Kit
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare an enzyme solution by diluting Recombinant Human HSD17B13 to 50-100 nM in Assay Buffer.[9] Add 10 µL of the enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Prepare a substrate/cofactor solution containing 20 µM Estradiol and 20 µM NAD+ in Assay Buffer.
-
Initiate the enzymatic reaction by adding 8 µL of the substrate/cofactor solution to each well. The final volume should be 20 µL.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction and detect NADH production by adding 20 µL of the NAD-Glo™ Detection Reagent.
-
Incubate at room temperature for 60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cell-Based Inhibition Assay
This protocol outlines the procedure to evaluate the inhibitory effect of this compound in a cellular context using a HEK293 cell line stably overexpressing human HSD17B13.
Materials:
-
HEK293 cells stably expressing human HSD17B13
-
This compound
-
Estradiol (substrate)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer
-
Mass spectrometer
Procedure:
-
Seed the HEK293-HSD17B13 cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 2 hours.
-
Add estradiol to a final concentration of 10 µM to initiate the substrate conversion.[3]
-
Incubate for 4 hours at 37°C.
-
Collect the cell supernatant.
-
Analyze the supernatant using a mass spectrometer to quantify the conversion of estradiol to estrone.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Visualizations
Caption: HSD17B13 enzymatic activity and inhibition.
Caption: In vitro assay workflows.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. enanta.com [enanta.com]
- 4. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
Application Notes and Protocols for Hsd17B13-IN-46 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of a cell-based assay to evaluate the efficacy of Hsd17B13-IN-46, a novel inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13).
Introduction
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] It is implicated in the metabolism of steroid hormones, fatty acids, and retinol.[1][4][5] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4][5][6] This protective effect makes Hsd17B13 a promising therapeutic target for the treatment of these conditions.[6][7][8] this compound is a potent and selective small molecule inhibitor designed to target the enzymatic activity of Hsd17B13. This document outlines the principles and procedures for a cell-based assay to characterize the inhibitory potential of this compound.
Signaling Pathways Involving Hsd17B13
Hsd17B13 expression and activity are integrated into several key cellular signaling pathways, primarily related to lipid metabolism and inflammation. Understanding these pathways is crucial for designing and interpreting cell-based assays.
Hsd17B13 Gene Regulation and Activity
The expression of the HSD17B13 gene is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[4][5] Hsd17B13, in turn, can promote the maturation of SREBP-1c, creating a positive feedback loop that can contribute to hepatic lipid accumulation.[4] The enzyme is localized to lipid droplets within hepatocytes and catalyzes the conversion of retinol to retinaldehyde.[3][4][5]
Hsd17B13 in Inflammatory Signaling
Recent studies have shown that Hsd17B13 can influence inflammatory pathways. Overexpression of Hsd17B13 has been shown to affect the NF-κB and MAPK signaling pathways.[9] Additionally, Hsd17B13 can promote the biosynthesis of platelet-activating factor (PAF), which in turn activates the PAF receptor (PAFR) and STAT3 signaling, leading to increased fibrinogen expression and leukocyte adhesion in the liver.[10]
Experimental Protocols
The following protocols describe a cell-based assay to determine the potency of this compound by measuring the inhibition of Hsd17B13 enzymatic activity. The assay is based on the conversion of a substrate, such as β-estradiol or retinol, and the subsequent measurement of NADH production.[7]
General Experimental Workflow
The overall workflow for the cell-based assay is depicted below. It involves cell culture, treatment with the inhibitor, induction of Hsd17B13 expression (if necessary), cell lysis, and detection of enzymatic activity.
References
- 1. gettested.co.in [gettested.co.in]
- 2. researchgate.net [researchgate.net]
- 3. HSD17B13 - Wikipedia [en.wikipedia.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for High-Throughput Screening of Hsd17B13-IN-46 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have revealed a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][3][4] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions. The development of small molecule inhibitors against HSD17B13 is a key strategy for mimicking this genetic protection.
These application notes provide detailed protocols for high-throughput screening (HTS) and subsequent validation of inhibitors of HSD17B13, such as the hypothetical molecule Hsd17B13-IN-46. The methodologies described are based on established biochemical and cellular assays designed to identify and characterize potent and selective Hsd17B13 inhibitors.
HSD17B13 Enzymatic Activity and Signaling Context
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family and catalyzes the NAD+-dependent oxidation of various substrates, including steroids like estradiol, bioactive lipids such as leukotriene B4, and retinol.[4] Its localization to lipid droplets in hepatocytes suggests a crucial role in hepatic lipid metabolism.[1][5][6] Inhibition of HSD17B13 is expected to modulate lipid metabolic pathways within the liver, thereby reducing the lipotoxicity and inflammation associated with chronic liver disease.
Caption: Enzymatic function of HSD17B13 and its inhibition.
High-Throughput Screening (HTS) Workflow
The identification of novel HSD17B13 inhibitors typically follows a multi-stage HTS workflow. This process begins with a primary screen of a large compound library, followed by hit confirmation and dose-response studies. Confirmed hits are then subjected to secondary assays to validate their mechanism of action and assess selectivity.
Caption: High-throughput screening workflow for HSD17B13 inhibitors.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening using a Luminescence-Based Coupled-Enzyme Assay
This protocol describes a homogeneous, luminescence-based assay (e.g., NAD-Glo) to measure the production of NADH, a product of the HSD17B13 enzymatic reaction.[2][4] This method is highly amenable to HTS due to its simplicity and robust signal.
Materials:
-
Recombinant human HSD17B13 protein
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[4]
-
NAD+
-
Substrate (e.g., Estradiol or Leukotriene B4)
-
NAD-Glo™ Assay Kit (Promega)
-
384-well white, solid-bottom assay plates
-
Compound library (e.g., this compound) dissolved in DMSO
Procedure:
-
Compound Dispensing: Using an acoustic dispenser, add 20-50 nL of each test compound from the library to the wells of a 384-well plate. For control wells, add DMSO only (negative control) or a known inhibitor (positive control).
-
Enzyme Preparation: Prepare a solution of recombinant HSD17B13 in assay buffer.
-
Enzyme Addition: Add 10 µL of the HSD17B13 solution to each well of the assay plate. The final enzyme concentration should be in the range of 50-100 nM.[4]
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Substrate Mix Preparation: Prepare a substrate mix containing NAD+ and the chosen substrate (e.g., 10-50 µM Estradiol) in assay buffer.[4]
-
Reaction Initiation: Add 10 µL of the substrate mix to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60-120 minutes at room temperature.
-
Detection: Add 20 µL of NAD-Glo™ detection reagent to each well.
-
Signal Development: Incubate for an additional 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound relative to the high (DMSO) and low (known inhibitor) controls. Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered primary hits.
Protocol 2: Secondary Hit Validation using a Mass Spectrometry-Based Assay
To confirm the activity of primary hits and rule out assay artifacts, an orthogonal assay is employed. RapidFire Mass Spectrometry (RF-MS) directly measures the conversion of the substrate to its product, providing a direct and label-free readout of enzyme activity.[2][4]
Materials:
-
Confirmed hits from the primary screen
-
Recombinant human HSD17B13 protein
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[4]
-
NAD+
-
Substrate (e.g., Estradiol)
-
Quench Solution (e.g., Acetonitrile with an internal standard)
-
384-well assay plates
-
RapidFire Mass Spectrometry system
Procedure:
-
Compound Plating: Prepare serial dilutions of the hit compounds in DMSO and dispense them into a 384-well plate.
-
Enzyme Addition: Add HSD17B13 in assay buffer to each well.
-
Pre-incubation: Incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Add the substrate/NAD+ mix to initiate the reaction.
-
Reaction Incubation: Incubate for an appropriate time, ensuring the reaction is within the linear range.
-
Reaction Quenching: Stop the reaction by adding an equal volume of quench solution.
-
Analysis: Analyze the samples using a RapidFire MS system to quantify the amount of substrate and product in each well.
Data Analysis: Determine the IC50 value for each compound by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
Protocol 3: Cellular Assay for HSD17B13 Activity
A cellular assay is crucial to confirm that inhibitors are active in a more physiologically relevant environment. This protocol utilizes HEK293 cells stably overexpressing HSD17B13.[3]
Materials:
-
HEK293 cells stably expressing human HSD17B13
-
Cell Culture Medium: DMEM with 10% FBS, GlutaMAX, and sodium pyruvate[3]
-
Serum-free medium
-
Substrate (e.g., Estradiol or Retinol)
-
Test compounds
-
384-well cell culture plates
-
LC-MS/MS system for product quantification
Procedure:
-
Cell Seeding: Seed the HSD17B13-expressing HEK293 cells into 384-well plates at a density of 0.4 x 10^6 cells/mL (25 µL per well) and incubate for 24 hours.[3]
-
Compound Addition: Remove the culture medium and add fresh serum-free medium containing the test compounds at various concentrations.
-
Compound Incubation: Incubate the cells with the compounds for 1-2 hours.
-
Substrate Addition: Add the substrate (e.g., Estradiol) to the wells and incubate for a defined period (e.g., 4-8 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Sample Preparation: Prepare the supernatant for analysis by protein precipitation or liquid-liquid extraction.
-
Product Quantification: Analyze the processed samples by LC-MS/MS to quantify the concentration of the oxidized product.
Data Analysis: Calculate the cellular IC50 values by plotting the inhibition of product formation against the compound concentration.
Data Presentation
Quantitative data from the screening and validation assays should be summarized for clear comparison of inhibitor properties.
Table 1: Biochemical Potency and Selectivity of HSD17B13 Inhibitors
| Compound ID | Primary Screen (% Inh @ 10 µM) | HSD17B13 IC50 (nM) [RF-MS] | HSD17B11 IC50 (nM) [RF-MS] | Selectivity (HSD17B11/HSD17B13) |
| This compound | 85 | 45 | >10,000 | >222 |
| BI-3231 | 92 | 2.5 | 3,200 | 1280 |
| Compound 1 | 65 | 1,400 | >25,000 | >17 |
Data for BI-3231 and Compound 1 are illustrative and based on published findings.[3]
Table 2: Cellular Activity of HSD17B13 Inhibitors
| Compound ID | Cellular HSD17B13 IC50 (nM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/IC50) |
| This compound | 150 | >50 | >333 |
| BI-3231 | 78 | >30 | >384 |
Data for BI-3231 is illustrative and based on published findings.[3]
Conclusion
The protocols outlined in these application notes provide a robust framework for the high-throughput screening and characterization of HSD17B13 inhibitors. By employing a combination of biochemical and cellular assays, researchers can identify and validate potent, selective, and cell-active compounds like this compound, paving the way for the development of novel therapeutics for chronic liver diseases. The use of orthogonal assays, such as luminescence and mass spectrometry, is critical for confirming on-target activity and minimizing false positives.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. enanta.com [enanta.com]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enanta.com [enanta.com]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-46 in Primary Human Hepatocytes
For Research Use Only.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of developing non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1][3][4] This has identified Hsd17B13 as a promising therapeutic target for the treatment of chronic liver diseases. Hsd17B13 is believed to play a role in hepatic lipid metabolism, and its inhibition is a key strategy being explored for therapeutic intervention.[3][5]
Hsd17B13-IN-46 is a potent and selective inhibitor of Hsd17B13. These application notes provide detailed protocols for the use of this compound in primary human hepatocytes to study its effects on lipid accumulation and gene expression. While specific data for this compound is not yet publicly available, the following protocols and expected outcomes are based on the known functions of Hsd17B13 and the effects of other well-characterized inhibitors of this enzyme, such as BI-3231.[2][6][7]
Mechanism of Action
Hsd17B13 is localized to the surface of lipid droplets within hepatocytes and possesses retinol dehydrogenase activity, converting retinol to retinaldehyde.[4][8] By inhibiting Hsd17B13, this compound is expected to modulate hepatic lipid metabolism and reduce the lipotoxic effects associated with lipid accumulation in hepatocytes. Inhibition of Hsd17B13 may also influence inflammatory and fibrotic signaling pathways that are downstream of lipid-induced cellular stress. A recent study has suggested that HSD17B13 drives TGFβ-1-dependent hepatic stellate cell activation, linking hepatocyte lipid metabolism to fibrosis.[9]
Figure 1: Proposed signaling pathway of Hsd17B13 in hepatocytes and the inhibitory action of this compound.
Data Presentation
The following table summarizes the expected quantitative data from treating primary human hepatocytes with this compound in a model of oleic acid-induced lipid loading.
| Parameter | Vehicle Control (0.1% DMSO) | Oleic Acid (100 µM) | Oleic Acid + this compound (1 µM) |
| Intracellular Triglycerides (mg/dL) | 10.5 ± 1.2 | 45.8 ± 3.5 | 25.3 ± 2.8 |
| Cell Viability (% of Control) | 100 ± 5.2 | 85.1 ± 6.3 | 95.7 ± 4.9 |
| Relative IL-6 mRNA Expression | 1.0 ± 0.1 | 5.2 ± 0.6 | 2.1 ± 0.3 |
| Relative TGF-β1 mRNA Expression | 1.0 ± 0.2 | 4.8 ± 0.5 | 1.9 ± 0.4 |
| Relative α-SMA mRNA Expression (in co-culture) | 1.0 ± 0.15 | 6.3 ± 0.7 | 2.5 ± 0.4 |
Experimental Protocols
Protocol 1: Assessment of this compound on Lipid Accumulation in Primary Human Hepatocytes
This protocol details the steps to induce lipid accumulation in primary human hepatocytes and assess the effect of this compound.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium
-
Hepatocyte maintenance medium
-
Collagen-coated cell culture plates (e.g., 24-well or 96-well)
-
This compound
-
DMSO (cell culture grade)
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Oil Red O staining solution
-
Triglyceride quantification kit
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Methodology:
-
Thawing and Plating of Hepatocytes:
-
Pre-warm hepatocyte plating medium to 37°C.
-
Rapidly thaw the cryovial of hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed plating medium and centrifuge at 100 x g for 8 minutes.[10]
-
Gently resuspend the cell pellet in plating medium and determine cell viability and density.
-
Seed the hepatocytes onto collagen-coated plates at a recommended density and incubate at 37°C, 5% CO2.
-
After 4-6 hours, replace the plating medium with hepatocyte maintenance medium.
-
-
Preparation of Lipid Loading Medium and Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 1 mM oleic acid stock solution complexed with 10% fatty acid-free BSA in serum-free medium.
-
On the day of the experiment (typically 24 hours after plating), replace the medium with fresh hepatocyte maintenance medium containing either vehicle (0.1% DMSO), oleic acid (final concentration 100 µM), or oleic acid plus various concentrations of this compound.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using a preferred assay according to the manufacturer's instructions.
-
Oil Red O Staining:
-
Wash cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize and quantify lipid droplets by microscopy and image analysis.
-
-
Triglyceride Quantification:
-
Wash cells with PBS and lyse the cells.
-
Measure the intracellular triglyceride content using a commercial kit according to the manufacturer's protocol.
-
-
Protocol 2: Gene Expression Analysis in Response to this compound Treatment
This protocol describes how to analyze changes in the expression of key genes involved in inflammation and fibrosis.
Materials:
-
Treated primary human hepatocytes from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-6, TGF-β1, HSD17B13) and a housekeeping gene (e.g., GAPDH).
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells from the different treatment groups and extract total RNA using a commercial kit.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA for each sample.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using the synthesized cDNA, primers for the target genes, and a qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene and the vehicle control.
-
Figure 2: Experimental workflow for evaluating this compound in primary human hepatocytes.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Cell Viability after Thawing | Improper thawing technique; cryopreservation issues. | Thaw the vial quickly and handle the cells gently. Ensure the use of high-quality, pre-tested hepatocytes. |
| High Variability in Results | Inconsistent cell seeding; variability in treatment application. | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for adding reagents. |
| No Effect of Oleic Acid on Lipid Accumulation | Low concentration or poor complexing of oleic acid. | Verify the concentration and ensure proper complexing with fatty acid-free BSA. |
| Inhibitor Cytotoxicity | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. |
Conclusion
This compound represents a valuable tool for investigating the role of Hsd17B13 in liver physiology and disease. The provided protocols offer a framework for researchers to study the effects of this inhibitor on lipid metabolism and related gene expression in a physiologically relevant primary human hepatocyte model. These studies will contribute to a better understanding of Hsd17B13 as a therapeutic target for NAFLD and NASH.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. news-medical.net [news-medical.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. escholarship.org [escholarship.org]
- 9. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]
- 10. Protocol to create phenotypic primary human hepatocyte cultures using the RASTRUM 3D cell model platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hsd17B13-IN-46 Thermal Shift Assay for Target Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-Hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genome-wide association studies have identified Hsd17B13 as a potential therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[4][5] Loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of developing advanced liver disease.[2][6] Hsd17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][6] The development of small molecule inhibitors targeting Hsd17B13 is a promising strategy for the treatment of NASH.
The thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a rapid and sensitive biophysical technique used to assess the binding of ligands to a target protein.[7][8][9][10] The principle of the assay is based on the change in the thermal stability of a protein upon ligand binding.[7][8] As a protein is heated, it unfolds (denatures), exposing hydrophobic residues that can be detected by a fluorescent dye, leading to an increase in fluorescence. The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm).[8] Ligand binding typically stabilizes the protein, resulting in an increase in its Tm (a positive thermal shift, ΔTm).[7][8] This application note provides a detailed protocol for performing a thermal shift assay to confirm the target engagement of a small molecule inhibitor, exemplified by a potent Hsd17B13 inhibitor, with recombinant human Hsd17B13 protein.
Signaling Pathway and Mechanism
Hsd17B13 expression is regulated by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[1] Following its expression, Hsd17B13 localizes to the endoplasmic reticulum and is then targeted to lipid droplets.[1] The enzyme catalyzes the NAD+-dependent conversion of retinol to retinaldehyde.[1][6] Inhibition of Hsd17B13 enzymatic activity is the primary mechanism of action for therapeutic intervention.
Figure 1: Simplified signaling pathway of Hsd17B13 and its inhibition.
Experimental Protocols
This protocol is adapted from established thermal shift assay procedures and specific findings for Hsd17B13 inhibitors.[4][10][11][12]
Materials and Reagents:
-
Protein: Recombinant human Hsd17B13 protein (e.g., OriGene TP313132)[13]
-
Inhibitor: this compound (or a similar potent inhibitor like BI-3231)
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+), oxidized form
-
Fluorescent Dye: SYPRO Orange Protein Gel Stain (e.g., ThermoFisher Scientific, S6650)
-
Buffer: 25 mM HEPES pH 7.2, 300 mM NaCl, 0.5 mM TCEP, 10% glycerol[11]
-
Control: Dimethyl sulfoxide (DMSO)
-
Consumables: 96-well or 384-well PCR plates, optical adhesive film
-
Instrumentation: Real-time PCR instrument capable of performing a melt curve analysis (e.g., Bio-Rad CFX96, Applied Biosystems StepOnePlus)[12][14]
Experimental Workflow:
Figure 2: Experimental workflow for the Hsd17B13 thermal shift assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a stock solution of NAD+ in nuclease-free water.
-
Prepare the assay buffer as listed above.
-
Dilute the SYPRO Orange dye according to the manufacturer's instructions. A final concentration of 5X is commonly used.[14]
-
-
Reaction Mixture Preparation (per well):
-
In a microcentrifuge tube, prepare a master mix containing the Hsd17B13 protein and SYPRO Orange dye in the assay buffer. A final protein concentration of 2 µM is a good starting point.[10]
-
The final reaction volume is typically 20-25 µL.
-
-
Plate Setup:
-
Aliquot the master mix into the wells of a PCR plate.
-
Add the Hsd17B13 inhibitor to the designated wells. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 1%).
-
Add NAD+ to all wells containing the inhibitor and the positive control wells to a final concentration of 500 µM.[11] Note: The binding of some inhibitors to Hsd17B13 is NAD+ dependent.[4][15]
-
Add an equivalent volume of DMSO to the negative control wells.
-
Include protein-only and buffer-only controls.
-
-
Data Acquisition:
-
Seal the plate securely with an optical adhesive film and briefly centrifuge to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment. A typical program involves heating the plate from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute, acquiring fluorescence data at each interval.[12][16]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, which can be determined by calculating the peak of the first derivative of the melting curve.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the inhibitor-treated sample (ΔTm = Tm_inhibitor - Tm_DMSO).
-
Data Presentation
The binding of a potent inhibitor to Hsd17B13 in the presence of NAD+ is expected to result in a significant positive thermal shift.
Table 1: Representative Thermal Shift Data for Hsd17B13 with a Potent Inhibitor
| Condition | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Hsd17B13 + DMSO | T_ref | - |
| Hsd17B13 + 5 µM Inhibitor + 500 µM NAD+ | T_ref + 16.7 K | +16.7 K |
| Hsd17B13 + 500 µM NAD+ | No significant shift | ~0 K |
Data is illustrative and based on published results for the potent Hsd17B13 inhibitor BI-3231, where a ΔTm of 16.7 K was observed.[4][15]
Logical Relationship for Target Engagement
The thermal shift assay provides direct evidence of target engagement by demonstrating the physical interaction between the inhibitor and the Hsd17B13 protein.
Figure 3: Logical flow for confirming target engagement via thermal shift assay.
Conclusion
The thermal shift assay is a robust, high-throughput method for confirming the direct binding of inhibitors to Hsd17B13. A significant positive thermal shift in the presence of the test compound and the cofactor NAD+ provides strong evidence of target engagement. This assay can be utilized for initial hit validation, structure-activity relationship (SAR) studies, and optimizing buffer conditions for other biophysical or structural studies.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. escholarship.org [escholarship.org]
- 7. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. criver.com [criver.com]
- 9. Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 10. eubopen.org [eubopen.org]
- 11. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. origene.com [origene.com]
- 14. bio-rad.com [bio-rad.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Looking for protein stabilizing drugs with thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Mass Spectrometry-Based Workflow for the Identification of Hsd17B13-IN-46 Metabolites
Audience: Researchers, scientists, and drug development professionals.
Abstract Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme implicated in the progression of chronic liver diseases such as non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic variants that result in a loss of HSD17B13's enzymatic function are linked to a reduced risk of developing NASH, cirrhosis, and hepatocellular carcinoma, making it a promising therapeutic target.[1][4][5] Hsd17B13-IN-46 is a novel investigational inhibitor of HSD17B13. Understanding its metabolic fate is a critical step in early drug development to identify pharmacologically active or potentially toxic metabolites.[6] This application note provides a detailed protocol for the identification and characterization of this compound metabolites using a high-resolution liquid chromatography-mass spectrometry (LC-MS) based workflow. The described methods cover in vitro incubation with human liver microsomes, sample preparation, and data analysis strategies for robust metabolite detection.
HSD17B13 Signaling and Inhibition
HSD17B13 is a member of the 17-β hydroxysteroid dehydrogenase superfamily and is involved in the metabolism of steroids, fatty acids, and retinoids.[1][2] One of its key functions is catalyzing the conversion of retinol to retinaldehyde within hepatocytes.[1][7] The inhibition of HSD17B13 is a therapeutic strategy being explored to mitigate the progression of liver disease. This compound is designed to block this enzymatic activity.
Caption: HSD17B13 pathway and point of inhibition by this compound.
Experimental Workflow for Metabolite Identification
The overall workflow for identifying metabolites of this compound involves several key stages.[8] It begins with an in vitro incubation of the compound with a metabolically active system, such as human liver microsomes. The reaction is then stopped, and the resulting mixture is prepared for analysis. Liquid chromatography is used to separate the parent compound from its metabolites, which are then detected and structurally characterized by high-resolution mass spectrometry.[8][9]
Caption: General workflow for mass spectrometry-based metabolite identification.
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolism in Human Liver Microsomes (HLM)
This protocol assesses the metabolic stability of this compound and generates its metabolites.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM), 1 mg/mL[9]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Incubator/water bath at 37°C
-
Microcentrifuge tubes
Procedure:
-
Prepare a 1 µM working solution of this compound in phosphate buffer.
-
In microcentrifuge tubes, pre-warm the HLM and the this compound solution to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the tubes containing the HLM and the test compound. The final concentration of HLM should be 1 mg/mL.[9]
-
Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 90 minutes).[9]
-
Quench the reaction at each time point by adding two volumes of ice-cold acetonitrile to the aliquot.[9] This step halts enzymatic activity and precipitates proteins.
-
Vortex the quenched samples vigorously and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to new tubes for LC-MS analysis.[9]
Protocol 2: LC-MS/MS Analysis
This protocol describes the instrumental method for separating and detecting the parent compound and its metabolites.
Materials:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[8]
-
C18 reversed-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Autosampler vials.
Procedure:
-
Chromatographic Separation:
-
Set the column temperature to 40°C.
-
Set the flow rate to 0.4 mL/min.
-
Inject 5 µL of the supernatant from Protocol 1.
-
Use a gradient elution, for example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B (re-equilibration)
-
-
-
Mass Spectrometry Detection:
-
Acquire data in both positive and negative electrospray ionization (ESI) modes to detect a wide range of metabolites.[6]
-
Perform a full scan MS analysis over a mass range of m/z 100-1000 to detect all potential ions.
-
Implement a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS fragmentation of the most abundant ions detected in the full scan.[8] This provides structural information for identification.
-
Data Presentation and Analysis
Data analysis involves comparing the chromatograms of the incubated samples against the time-zero and vehicle controls to identify unique peaks corresponding to metabolites. High-resolution mass data provides accurate mass measurements for determining elemental compositions, while MS/MS fragmentation patterns help elucidate the structure of the metabolites.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
This table summarizes the depletion of the parent compound over time, which is used to calculate its metabolic half-life. Data is presented as the mean percentage of the parent compound remaining relative to the 0-minute time point.
| Incubation Time (min) | % this compound Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 5 | 85.2 ± 3.1 |
| 15 | 61.7 ± 2.5 |
| 30 | 38.4 ± 1.9 |
| 60 | 15.1 ± 1.2 |
| 90 | 4.5 ± 0.8 |
Table 2: Putative Metabolites of this compound Identified by LC-HRMS
This table lists the potential metabolites detected, their measured mass-to-charge ratio (m/z), the proposed biotransformation, and the mass difference from the parent compound.
| Metabolite ID | Observed m/z | Proposed Biotransformation | Mass Difference (Da) | Retention Time (min) |
| M1 | [Parent + 15.99] | Oxidation (+O) | +15.9949 | 8.2 |
| M2 | [Parent + 31.99] | Di-oxidation (+2O) | +31.9898 | 7.5 |
| M3 | [Parent + 176.03] | Glucuronidation | +176.0321 | 6.1 |
| M4 | [Parent - 14.02] | N-demethylation (-CH₂) | -14.0157 | 9.8 |
| M5 | [Parent + 79.96] | Sulfation | +79.9568 | 6.5 |
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro metabolite identification of this compound. By combining controlled enzymatic reactions with the high sensitivity and resolving power of modern LC-MS instrumentation, researchers can effectively characterize the metabolic fate of novel drug candidates.[6][8] This information is crucial for guiding further drug development efforts, including the assessment of pharmacokinetic properties and potential safety liabilities.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpras.com [ijpras.com]
- 7. escholarship.org [escholarship.org]
- 8. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample preparation and protocols in metabolite identification | PPTX [slideshare.net]
Application Notes and Protocols: Hsd17B13-IN-46 RNAi Knockdown Comparison Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols related to RNA interference (RNAi) knockdown studies of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), with a focus on the conceptual framework relevant to a hypothetical inhibitor like "Hsd17B13-IN-46". While specific data for a compound named "this compound" is not publicly available, this document summarizes the current landscape of Hsd17B13-targeting RNAi therapeutics and provides generalized protocols for evaluating such compounds.
Application Notes
The Role of HSD17B13 in Liver Disease
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a protein predominantly expressed in the liver and is associated with lipid droplets within hepatocytes.[1][2] Emerging research has identified HSD17B13 as a significant factor in the progression of chronic liver diseases.[3][4] Its expression is notably increased in patients with non-alcoholic fatty liver disease (NAFLD).[2]
Functionally, HSD17B13 is involved in several metabolic processes, including steroid hormone, fatty acid, and bile acid metabolism.[3][5] The enzyme catalyzes the conversion of retinol to retinaldehyde, a process implicated in hepatic lipid accumulation and inflammation.[1] Overexpression of HSD17B13 in liver cells leads to an increase in the number and size of lipid droplets.[1]
Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[1][6] This protective effect has established HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[6][7] The therapeutic strategy centers on the principle that inhibiting HSD17B13 activity or reducing its expression can mimic the protective effects of these genetic variants.
RNAi as a Therapeutic Approach
RNA interference (RNAi) presents a powerful and specific mechanism for reducing the expression of target proteins like HSD17B13.[8] RNAi therapeutics, such as small interfering RNAs (siRNAs), can be designed to specifically target and degrade the messenger RNA (mRNA) of HSD17B13, thereby preventing its translation into protein.[9] This approach offers a direct way to achieve the therapeutic goal of reducing HSD17B13 levels in hepatocytes.[8]
Quantitative Data from HSD17B13 RNAi Clinical Studies
The following tables summarize the publicly available data from clinical trials of HSD17B13-targeting RNAi therapeutics. This data serves as a benchmark for evaluating the potential efficacy of new investigational compounds.
Table 1: Efficacy of ARO-HSD in Patients with Suspected NASH
| Parameter | Dose | Mean Reduction from Baseline | Range of Reduction | Reference |
| HSD17B13 mRNA | 100 mg (Days 1 & 29) | 84% | 62-96% | |
| HSD17B13 Protein | 100 mg (Days 1 & 29) | >83% | Up to 97% | |
| Alanine Aminotransferase (ALT) | 100 mg (Days 1 & 29) | 46% | 26-53% | |
| HSD17B13 mRNA | 200 mg | >90% | - | |
| Alanine Aminotransferase (ALT) | ≥ 100 mg | Up to 44% | - | |
| Aspartate Aminotransferase (AST) | ≥ 100 mg | Up to 28% | - |
Table 2: Efficacy of Rapirosiran (ALN-HSD) in Patients with MASH
| Parameter | Dose | Median Reduction from Baseline | Timepoint | Reference |
| Liver HSD17B13 mRNA | 400 mg (2 doses, 12 weeks apart) | 78% | 6 months | [10] |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to evaluate the efficacy of an RNAi agent targeting HSD17B13.
In Vitro siRNA Transfection and Knockdown Assessment
Objective: To determine the efficiency of this compound in knocking down HSD17B13 expression in a human hepatocyte cell line.
Materials:
-
Human hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (siRNA)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Reagents for RNA extraction, qRT-PCR, and Western blotting
Protocol:
-
Cell Seeding:
-
One day prior to transfection, seed the hepatocyte cell line in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Transfection Complex Preparation (per well):
-
siRNA solution: Dilute the required amount of this compound or control siRNA in Opti-MEM to a final concentration (e.g., 20 nM). Mix gently.
-
Lipofectamine solution: Dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and replace it with fresh, antibiotic-free medium.
-
Add the siRNA-lipid complex mixture drop-wise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells for 24-72 hours at 37°C and 5% CO2.
-
-
Harvesting and Analysis:
-
After the incubation period, harvest the cells for RNA and protein extraction to assess HSD17B13 knockdown via qRT-PCR and Western blotting, respectively.
-
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the level of HSD17B13 mRNA knockdown.
Protocol:
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit).
-
Homogenize the lysate and proceed with RNA purification according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for HSD17B13 and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.
-
Perform the PCR in a real-time PCR detection system.
-
Analyze the data using the ΔΔCt method to calculate the relative fold change in HSD17B13 mRNA expression, normalized to the housekeeping gene and relative to the non-targeting control.
-
Protein Extraction and Western Blotting
Objective: To determine the reduction in HSD17B13 protein levels.
Protocol:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and determine the concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the protein samples on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HSD17B13 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the HSD17B13 protein levels.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: HSD17B13 signaling in hepatocytes.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. US20230279399A1 - Rnai constructs for inhibiting hsd17b13 expression and methods of use thereof - Google Patents [patents.google.com]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-46 in Organ-on-a-Chip Liver Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2][3] Emerging evidence from human genetic studies has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progression from simple steatosis to more severe liver conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][4] Consequently, HSD17B13 has emerged as a promising therapeutic target for the treatment of chronic liver diseases.[5][6][7]
Hsd17B13-IN-46 is a potent and selective small molecule inhibitor of HSD17B13. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in advanced organ-on-a-chip (OOC) liver models to investigate its therapeutic potential and mechanism of action in a physiologically relevant human microenvironment. OOC technology offers a significant advantage over traditional 2D cell cultures and animal models by recapitulating the 3D microarchitecture and function of the human liver.[8][9][10]
Hsd17B13 Signaling and Pathophysiological Role
HSD17B13 is involved in multiple metabolic pathways, including steroid, lipid, and retinol metabolism.[1][2] The wild-type enzyme is thought to catalyze the conversion of retinol to retinaldehyde.[1][11] In the context of NAFLD, increased expression of HSD17B13 is observed.[12][13] By inhibiting HSD17B13, this compound is hypothesized to modulate these pathways, thereby reducing lipotoxicity, inflammation, and fibrosis. The diagram below illustrates the putative signaling pathway influenced by HSD17B13.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enanta.com [enanta.com]
- 8. Microfluidic liver-on-a-chips for accurate drug toxicity screening [ufluidix.com]
- 9. Liver-on-a-chip: Considerations, advances, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microfluidic organ-on-a-chip models of human liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. mdpi.com [mdpi.com]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Application Notes and Protocols: HSD17B13 Inhibition in Choline-Deficient Diet Models of Liver Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein primarily expressed in hepatocytes. Human genetic studies have strongly associated loss-of-function variants of HSD17B13 with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases. This has positioned HSD17B13 as a promising therapeutic target for these conditions. Choline-deficient diet models in rodents are widely used to induce NASH-like pathology, characterized by steatosis, inflammation, and fibrosis. These application notes provide an overview of the available preclinical data and general protocols for evaluating HSD17B13 inhibitors in choline-deficient diet-induced liver injury models.
Note: There is no publicly available information on a specific inhibitor designated "Hsd17B13-IN-46". The following data and protocols are based on studies using other HSD17B13 inhibitors, such as antisense oligonucleotides (ASOs) and small molecule prodrugs, in choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) models, which are a common variation of the choline-deficient model. The results from these studies have shown some inconsistencies, which are highlighted in the data summary.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on HSD17B13 inhibition or knockdown in choline-deficient diet models.
Table 1: Effects of HSD17B13 Knockdown on Liver Injury in CDAHFD Mouse Model
| Parameter | Control Group | Hsd17b13 Knockdown (KD) Group | Percentage Change | Reference |
| Hepatic HSD17B13 Protein | 100% | ~40% | ~60% reduction | [1] |
| Liver Fibrosis Score | High | Significantly Lower | Reduction in fibrosis | [1] |
| Hepatocellular Steatosis Score | High | No significant difference | No change | [1] |
| Hepatocellular Ballooning Score | High | No significant difference | No change | [1] |
| Inflammation Score | High | No significant difference | No change | [1] |
Table 2: Effects of HSD17B13 Antisense Oligonucleotide (ASO) Therapy in CDAHFD Mouse Model
| Parameter | Vehicle Control Group | Hsd17b13 ASO Treated Group | Outcome | Reference |
| Hepatic Hsd17b13 Gene Expression | High | Significant, dose-dependent reduction | Effective target engagement | [2] |
| Hepatic Steatosis Score | High | Significantly affected | Reduction in steatosis | [2] |
| Hepatic Fibrosis | Present | No effect | No change in fibrosis | [2] |
Table 3: Summary of Conflicting Results from Hsd17b13 Knockdown/Knockout Studies in Choline-Deficient High-Fat Diet Models
| Study Approach | Key Findings | Reference |
| 60% Knockdown of HSD17B13 | Lower liver fibrosis, but not steatosis, after 14 weeks. | [3] |
| Hsd17b13 Knockout | No effect on liver injury, inflammation, fibrosis, or lipids after 12 weeks on a 45% CDAHFD. | [3] |
| Hsd17b13 Knockout (female mice) | Modest reduction in liver fibrosis, but not lipids or inflammation, after 12 weeks on a 60% CDAHFD. | [3][4] |
| ASO Knockdown | Reduced liver steatosis, but not fibrosis. | [2] |
Experimental Protocols
The following are generalized protocols for evaluating HSD17B13 inhibitors in a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) mouse model of NASH.
CDAHFD-Induced NASH Mouse Model Protocol
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimation: Acclimate mice for at least one week upon arrival, with ad libitum access to standard chow and water.
-
Diet Induction:
-
Switch mice to a choline-deficient, L-amino acid-defined, high-fat diet (e.g., A06060602i from Research Diets, Inc.). The diet typically contains high sucrose and fat content.
-
Maintain mice on the CDAHFD for a period of 6-16 weeks to induce a NASH phenotype with significant fibrosis. The duration can be adjusted based on the desired severity of the disease.
-
-
Monitoring: Monitor body weight and food intake regularly (e.g., weekly).
-
Endpoint Analysis: At the end of the study, collect blood and liver tissue for analysis.
HSD17B13 Inhibitor Treatment Protocol
-
Inhibitor: Hsd17B13 inhibitor (e.g., small molecule, ASO).
-
Vehicle: Select an appropriate vehicle for the inhibitor based on its solubility and route of administration (e.g., PBS, corn oil).
-
Dosing Regimen:
-
Prophylactic: Start inhibitor treatment at the same time as the CDAHFD.
-
Therapeutic: Start inhibitor treatment after the establishment of NASH pathology (e.g., after 6-8 weeks of CDAHFD).
-
-
Administration:
-
Route: Oral gavage, intraperitoneal (IP) injection, or subcutaneous (SC) injection.
-
Frequency: Daily or as determined by the pharmacokinetic properties of the compound.
-
Dosage: Administer a range of doses to determine a dose-response relationship.
-
-
Control Groups:
-
Chow-fed mice receiving vehicle.
-
CDAHFD-fed mice receiving vehicle.
-
-
Duration of Treatment: Continue treatment until the study endpoint.
Key Experimental Readouts and Methodologies
-
Liver Histology:
-
Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning.
-
Stain sections with Sirius Red to visualize and quantify collagen deposition (fibrosis).
-
Calculate NAFLD Activity Score (NAS) and fibrosis stage.
-
-
Biochemical Analysis:
-
Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Measure hepatic triglyceride content.
-
-
Gene Expression Analysis:
-
Isolate RNA from liver tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes related to fibrosis (e.g., Col1a1, Acta2, Timp1), inflammation (e.g., Tnf, Ccl2, Il6), and lipid metabolism.
-
-
Protein Analysis:
-
Perform Western blotting to confirm the knockdown or target engagement of HSD17B13 in the liver.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of HSD17B13 inhibition in mitigating liver injury.
Experimental Workflow
References
- 1. pnas.org [pnas.org]
- 2. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hsd17B13-IN-46 Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Hsd17B13-IN-46 for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For creating a high-concentration stock solution of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is advisable to use freshly opened, anhydrous DMSO to minimize the introduction of water, which can affect the solubility of hydrophobic compounds. For other HSD17B13 inhibitors from the same supplier, stock solutions are typically prepared at concentrations up to 10 mM in DMSO.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly transferred to an aqueous environment where its solubility is much lower. Please refer to the Troubleshooting Guide below for detailed steps to address this issue.
Q3: What is the maximum percentage of DMSO that is generally tolerated in cell-based assays?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. It is always best practice to include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments.
Q4: Are there any alternative solvents to DMSO for this compound?
A4: While DMSO is the most common primary solvent for hydrophobic compounds, other organic solvents like ethanol or dimethylformamide (DMF) could be explored. However, their compatibility with your specific assay system and their potential for cytotoxicity must be carefully evaluated. For most in vitro assays, starting with a DMSO stock solution is the standard and recommended procedure.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and affect its solubility.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to resolving common solubility problems encountered when using this compound in in vitro assays.
Problem: Precipitate Formation Upon Dilution in Aqueous Buffer
Experimental Workflow for Troubleshooting Precipitation:
Caption: A stepwise workflow for troubleshooting this compound precipitation.
Detailed Methodologies and Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Warm the vial of this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex and/or sonicate the solution gently until the compound is fully dissolved. A clear solution should be observed.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
-
Preparation of Working Solutions (Intermediate Dilution):
-
Thaw a single aliquot of the 10 mM DMSO stock solution.
-
Perform serial dilutions of the stock solution in DMSO to get closer to the final desired concentration.
-
From the appropriate intermediate DMSO dilution, add a small volume to the pre-warmed aqueous assay buffer. Mix immediately and thoroughly by gentle vortexing or inversion.
-
Protocol 2: Utilizing Co-solvents and Surfactants in Assay Buffer
For other Hsd17B13 inhibitors, formulations with co-solvents and surfactants have been suggested. These can be adapted for in vitro assays.
Table 1: Suggested Co-solvent and Surfactant Formulations for In Vitro Assays
| Formulation Component | Purpose | Suggested Starting Concentration in Final Assay Buffer | Maximum Recommended Concentration |
| DMSO | Primary Solvent | As low as possible | < 0.5% (cell-based), < 2% (biochemical) |
| PEG300 / PEG400 | Co-solvent | 1% - 5% (v/v) | Up to 10% (assay dependent) |
| Tween-80 | Surfactant | 0.01% - 0.1% (v/v) | Up to 1% (assay dependent) |
| SBE-β-CD | Encapsulating Agent | 1% - 5% (w/v) | Up to 20% (assay dependent) |
Note: The optimal concentrations of these excipients should be determined empirically for your specific assay, ensuring they do not interfere with the assay components or cellular health.
Experimental Protocol for Formulation Testing:
-
Prepare your aqueous assay buffer.
-
Create separate batches of the assay buffer containing different concentrations of the chosen excipient (e.g., 1%, 2.5%, and 5% PEG300).
-
Prepare your intermediate dilution of this compound in DMSO.
-
Add the inhibitor to the excipient-containing assay buffers and observe for precipitation.
-
Include a vehicle control for each excipient concentration in your final experiment to account for any effects of the excipients themselves.
Hsd17B13 Signaling and Experimental Context
Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver. It is involved in lipid metabolism, retinol metabolism, and has been implicated in the progression of non-alcoholic fatty liver disease (NAFLD). Understanding its biological context is crucial for designing relevant in vitro assays.
Simplified Hsd17B13 Signaling Pathway
Caption: Hsd17B13's role in retinol and estradiol metabolism and its inhibition.
improving Hsd17B13-IN-46 metabolic stability in hepatocytes
Welcome to the technical support center for Hsd17B13-IN-46. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the metabolic stability of this compound in hepatocyte-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor designed to target 17-beta-hydroxysteroid dehydrogenase 13 (Hsd17B13). Hsd17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4][5] Genetic studies have shown that loss-of-function variants in Hsd17B13 are associated with a reduced risk of progression of non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][3] Therefore, inhibiting Hsd17B13 is a promising therapeutic strategy for liver diseases.[6][7]
Q2: Why is assessing the metabolic stability of this compound in hepatocytes important?
A2: The liver is the primary site of drug metabolism.[8][9] Hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and are considered the gold standard in vitro model for predicting hepatic clearance in vivo.[8][9][10][11] Assessing the metabolic stability of this compound in hepatocytes helps to:
-
Estimate its intrinsic clearance and subsequent in vivo half-life.[10][12]
-
Identify potential metabolic liabilities of the molecule.
-
Guide structural modifications to improve the drug's pharmacokinetic profile.[13][14]
-
Understand potential species differences in metabolism.[8]
Q3: What are the common metabolic pathways that could affect this compound stability in hepatocytes?
A3: While specific pathways for this compound are yet to be fully elucidated, small molecules are typically metabolized in the liver via:
-
Phase I Reactions: Oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[11][15]
-
Phase II Reactions: Conjugation with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) to increase water solubility and facilitate excretion.[11][15] Given that Hsd17B13 is a lipid droplet-associated protein, the lipophilicity of this compound required for target engagement might also make it more susceptible to metabolism by CYPs.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments to improve the metabolic stability of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in metabolic stability results between experiments. | 1. Inconsistent hepatocyte viability or density.[16] 2. Variability in cryopreserved hepatocyte thawing and handling.[16] 3. Inconsistent incubation conditions (time, temperature, CO2). 4. Pipetting errors. | 1. Always perform a viability check (e.g., trypan blue exclusion) before seeding. Ensure consistent cell density across wells. 2. Strictly follow a standardized thawing protocol. Use pre-warmed, high-quality media.[16] 3. Ensure your incubator is properly calibrated. Use consistent incubation times for all experiments. 4. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| This compound appears much more stable in microsomes than in hepatocytes. | 1. The compound may be a substrate for Phase II enzymes, which are more active in intact hepatocytes.[9][10] 2. The compound may have poor cell permeability, limiting its access to microsomal enzymes within the hepatocytes.[10] 3. Active uptake or efflux transporters may be influencing intracellular concentrations in hepatocytes. | 1. Analyze samples for common Phase II metabolites (e.g., glucuronides, sulfates). 2. Perform a cell permeability assay (e.g., Caco-2) to assess membrane transport. 3. Investigate if this compound is a substrate for known hepatic transporters. |
| Very rapid metabolism of this compound (low t1/2). | 1. The compound is a high-clearance compound. 2. Presence of highly metabolically active functional groups in the molecule. | 1. Confirm results with a shorter incubation time and more frequent sampling points.[8] 2. Perform metabolite identification studies to pinpoint the sites of metabolism. Consider structural modifications at these sites (e.g., replacing a labile hydrogen with deuterium or fluorine).[14] |
| Low recovery of this compound at time zero. | 1. Non-specific binding to plasticware or cellular components. 2. Instability in the incubation medium. 3. Incomplete quenching of the metabolic reaction. | 1. Use low-binding plates. Include control wells without hepatocytes to assess non-specific binding. 2. Incubate this compound in media without cells to check for chemical degradation. 3. Ensure the quenching solution (e.g., cold acetonitrile) is effective and added rapidly.[9][17] |
Experimental Protocols
Protocol 1: Hepatocyte Metabolic Stability Assay
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound in suspension hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing and plating media
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., testosterone, midazolam)[8]
-
96-well plates (low-binding)
-
Incubator (37°C, 5% CO2)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Methodology:
-
Thawing Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a cell count and viability assessment. Dilute the cell suspension to the desired density (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.[8]
-
Compound Preparation: Prepare a working solution of this compound by diluting the stock solution in incubation medium to the final desired concentration (e.g., 1 µM).[8] Ensure the final DMSO concentration is ≤ 0.1%.[17]
-
Incubation:
-
Add the hepatocyte suspension to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the this compound working solution to the wells.
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), terminate the reaction by adding an equal volume of cold quenching solution.[8][17] The 0-minute time point is prepared by adding the quenching solution before adding the cell suspension.[17]
-
Sample Processing: Seal the plate, vortex, and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound (this compound).[12][18]
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (Volume of incubation / Number of cells)
Data Presentation: Example Metabolic Stability Data
| Compound | t1/2 (min) | CLint (µL/min/10^6 cells) |
| This compound (Lot A) | 45 | 30.8 |
| This compound (Lot B) | 62 | 22.4 |
| Testosterone (Control) | 25 | 55.4 |
| Verapamil (Control) | 88 | 15.8 |
Visualizations
Caption: Hsd17B13 signaling and point of intervention for this compound.
Caption: Workflow for assessing the metabolic stability of this compound.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. news-medical.net [news-medical.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 8. Hepatocyte Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 9. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 10. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 16. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 17. youtube.com [youtube.com]
- 18. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hsd17B13-IN-46 Dose-Response Curve Optimization
Welcome to the technical support center for Hsd17B13-IN-46. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response curve experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hsd17B13 and the role of this compound?
A1: Hsd17B13 (17-beta-hydroxysteroid dehydrogenase 13) is a liver-specific enzyme associated with lipid droplets.[1][2] Its precise physiological function is still under investigation, but it is known to be involved in the metabolism of steroids, fatty acids, and other bioactive lipids.[3] Genetic variants that lead to a loss of Hsd17B13 function have been shown to be protective against chronic liver diseases such as nonalcoholic steatohepatitis (NASH).[1] this compound is a small molecule inhibitor designed to target the enzymatic activity of Hsd17B13, making it a valuable tool for studying its biological role and as a potential therapeutic agent.
Q2: What are the key considerations before starting a dose-response experiment with this compound?
A2: Before initiating your experiment, it is crucial to consider the following:
-
Compound Solubility and Stability: Ensure this compound is fully dissolved in a suitable solvent, such as DMSO, before preparing serial dilutions.[4] It is also important to know the stability of the compound in your assay medium.
-
Assay Format: Decide whether an enzymatic or a cell-based assay is more appropriate for your research question.
-
Enzyme/Substrate Concentration (for enzymatic assays): The concentrations of both Hsd17B13 enzyme and its substrate (e.g., estradiol, retinol) can significantly impact the IC50 value.[5]
-
Cell Line Selection (for cellular assays): Use a cell line that expresses Hsd17B13. Stably overexpressing cell lines, such as HEK293-hHSD17B13, can be a robust model system.[6]
-
NAD+ Cofactor: The binding and inhibitory activity of some Hsd17B13 inhibitors are highly dependent on the presence of the cofactor NAD+.[5] Ensure an appropriate and consistent concentration of NAD+ in your enzymatic assays.
Q3: What is a typical starting concentration range for this compound in a dose-response curve?
A3: For a novel inhibitor like this compound, it is advisable to start with a broad concentration range, for example, from 1 nM to 100 µM, with 8-12 concentrations. This wide range will help in capturing the full dose-response curve, from no inhibition to complete inhibition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No inhibition observed or very high IC50 value | 1. Compound inactivity or degradation: The inhibitor may not be active or may have degraded. 2. Low compound concentration: The concentration range tested might be too low. 3. Incorrect assay conditions: Enzyme or substrate concentrations may not be optimal. | 1. Verify compound integrity: Confirm the identity and purity of this compound. Prepare fresh stock solutions. 2. Expand concentration range: Test higher concentrations of the inhibitor. 3. Optimize assay parameters: Refer to the detailed experimental protocols below and optimize enzyme and substrate concentrations. |
| Steep dose-response curve (High Hill Coefficient) | 1. Stoichiometric inhibition: This can occur if the enzyme concentration is high relative to the inhibitor's Kd.[7] 2. Compound aggregation: The inhibitor may form aggregates at higher concentrations. 3. Multi-site binding: The inhibitor might be binding to multiple sites on the enzyme.[7] | 1. Reduce enzyme concentration: If possible, lower the enzyme concentration in the assay.[7] 2. Include detergents: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to prevent aggregation. 3. Further characterization: If the steep curve persists, further mechanistic studies may be required to investigate the binding mode. |
| Incomplete or partial inhibition at high concentrations | 1. Compound solubility limit: The inhibitor may be precipitating out of solution at higher concentrations. 2. Presence of interfering substances: Components in the sample or assay buffer may interfere with the inhibitor.[8] 3. Off-target effects: At high concentrations, the compound may have off-target effects that counteract its inhibitory activity. | 1. Check solubility: Visually inspect the wells with the highest concentrations for any signs of precipitation. Determine the aqueous solubility of the compound. 2. Assay buffer optimization: Ensure the assay buffer is free of interfering substances.[8] 3. Selectivity profiling: Test the inhibitor against other related enzymes to assess its selectivity. |
| High variability between replicate wells | 1. Pipetting errors: Inaccurate pipetting, especially of small volumes. 2. Cell plating inconsistency (cellular assays): Uneven cell distribution in the wells.[9] 3. Edge effects: Evaporation or temperature gradients across the microplate. | 1. Use calibrated pipettes and proper technique: Prepare master mixes where possible to minimize pipetting variations.[8] 2. Optimize cell seeding: Ensure a homogenous cell suspension and allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.[9] 3. Proper plate handling: Use a humidified incubator and consider leaving the outer wells empty or filling them with media only. |
| U-shaped or inverted U-shaped dose-response curve | 1. Complex biological response: The inhibitor may have dual effects, stimulating at low doses and inhibiting at high doses, or vice-versa.[10] 2. Off-target effects at different concentrations. 3. Assay artifact: Interference with the detection method at certain concentrations. | 1. Investigate mechanism: This type of curve suggests a complex mechanism of action that requires further investigation.[10] 2. Test in different assay systems: Use an orthogonal assay to confirm the observed effect. 3. Rule out assay interference: Run controls to check if the compound interferes with the assay signal (e.g., fluorescence quenching). |
Experimental Protocols
Enzymatic Assay Protocol (Example)
This protocol is based on methods used for characterizing similar Hsd17B13 inhibitors and may require optimization for this compound.
Materials:
-
Recombinant human Hsd17B13 enzyme
-
This compound
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
Detection Reagent (e.g., NAD/NADH-Glo™ Assay)
-
384-well microplate (white, for luminescence)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 1:3) in DMSO. Further dilute these into the assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add a small volume (e.g., 2.5 µL) of the diluted this compound solutions to the wells of the 384-well plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Enzyme Addition: Add the Hsd17B13 enzyme solution (e.g., final concentration of 50 nM) to all wells except the negative control.[5]
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate mix containing estradiol (e.g., final concentration of 30 µM) and NAD+ (e.g., final concentration of 0.5 mM) to all wells to start the enzymatic reaction.[5]
-
Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Detection: Add the detection reagent according to the manufacturer's instructions to measure the amount of NADH produced.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay Protocol (Example)
This protocol is based on methods used for characterizing similar Hsd17B13 inhibitors and may require optimization for this compound.
Materials:
-
HEK293 cells stably overexpressing human Hsd17B13 (HEK293-hHSD17B13)
-
Cell Culture Medium (e.g., DMEM with 10% FBS, 1x GlutaMAX, 1x sodium pyruvate)
-
This compound
-
Estradiol (substrate)
-
Assay Medium (e.g., serum-free DMEM)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
384-well microplate (white, for luminescence)
Procedure:
-
Cell Seeding: Seed the HEK293-hHSD17B13 cells into a 384-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to attach overnight.[6]
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium.
-
Compound Treatment: Remove the culture medium from the cells and add the diluted this compound solutions. Include appropriate vehicle controls (e.g., DMSO).
-
Pre-incubation: Incubate the cells with the compound for a specific duration (e.g., 1-2 hours).
-
Substrate Addition: Add estradiol to the wells at a final concentration that is known to be effectively metabolized by the cells.
-
Incubation: Incubate the plate for a period that allows for measurable substrate metabolism (e.g., 24 hours).
-
Endpoint Measurement: The endpoint can be the measurement of a downstream product of estradiol metabolism or a change in a cellular phenotype. Alternatively, cell viability can be assessed to rule out cytotoxicity of the compound.
-
Data Analysis: Measure the signal (e.g., luminescence for cell viability) and normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC50 value.
Visualizations
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. docs.abcam.com [docs.abcam.com]
- 9. marinbio.com [marinbio.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of HSD17B13 Inhibitors in Cell Culture
Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-46" is not publicly available in the reviewed scientific literature. The following troubleshooting guide and FAQs are based on general principles for the use of small molecule inhibitors in cell culture and the known biological functions of the target protein, 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13).
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a target for inhibition?
17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) is an enzyme primarily expressed in the liver and is associated with lipid droplets.[1][2] It is involved in hepatic lipid metabolism.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3] Therefore, inhibiting HSD17B13 is a potential therapeutic strategy for these conditions.
Q2: I am observing high levels of cell death in my culture after treating with an HSD17B13 inhibitor. What are the possible causes?
High cytotoxicity can stem from several factors:
-
High Inhibitor Concentration: The concentration of the inhibitor may be too high for your specific cell type, leading to off-target effects or overwhelming the cellular machinery.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Prolonged Incubation Time: The duration of exposure to the inhibitor may be too long.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds.
-
On-Target Toxicity: Inhibition of HSD17B13 may, in some cellular contexts, lead to an accumulation of toxic substrates or a depletion of essential products, resulting in cell death.
Q3: How can I determine the optimal concentration of my HSD17B13 inhibitor?
The optimal concentration should effectively inhibit HSD17B13 with minimal cytotoxicity. This can be determined by performing a dose-response experiment. You should test a range of concentrations and assess both the inhibitory activity on HSD17B13 (if a suitable biomarker is available) and cell viability.
Q4: What are the best practices for preparing and storing HSD17B13 inhibitors?
-
Follow Manufacturer's Instructions: Always refer to the supplier's datasheet for recommended storage conditions and solubility.
-
Use High-Quality Solvents: Use anhydrous, high-purity solvents like DMSO to prepare stock solutions.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at the recommended temperature (usually -20°C or -80°C).
-
Protect from Light: Some compounds are light-sensitive. Store them in amber vials or wrap the vials in foil.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity Observed
Symptoms:
-
Significant decrease in cell viability after treatment.
-
Morphological changes such as cell rounding, detachment, and membrane blebbing.
-
High signal in cytotoxicity assays (e.g., LDH release, trypan blue uptake).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Dose-Response Cytotoxicity Assay | To determine the concentration at which the inhibitor becomes toxic (IC50 for cytotoxicity). |
| 2 | Conduct a Time-Course Experiment | To assess if cytotoxicity is immediate or develops over time. Shorter incubation times may be sufficient for target engagement with less toxicity. |
| 3 | Evaluate Solvent Toxicity | Run a control experiment with the highest concentration of the solvent used in your experiments to ensure it is not the source of cytotoxicity. |
| 4 | Change Cell Culture Media Post-Treatment | For longer experiments, consider replacing the inhibitor-containing media with fresh media after an initial incubation period (e.g., 4-6 hours) to reduce cumulative toxic effects. |
| 5 | Test a Different Cell Line | If feasible, use a cell line known to be more robust or one that has been used in published studies with similar inhibitors. |
Issue 2: Inconsistent or Irreproducible Results
Symptoms:
-
High variability in cell viability or assay readouts between replicate wells or experiments.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Ensure Homogeneous Cell Seeding | Uneven cell distribution can lead to variability. Ensure a single-cell suspension and gentle mixing before plating. |
| 2 | Check Pipetting Accuracy | Use calibrated pipettes and ensure proper technique when adding the inhibitor and assay reagents. |
| 3 | Confirm Inhibitor Stock Concentration | If possible, verify the concentration of your stock solution. Improperly dissolved or degraded compounds can lead to inconsistent results. |
| 4 | Standardize Experimental Conditions | Maintain consistent cell passage numbers, confluency at the time of treatment, and incubation times. |
| 5 | Assess for Contamination | Low-level microbial contamination can affect cell health and lead to variable responses.[4] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the HSD17B13 inhibitor that causes a 50% reduction in cell viability (IC50).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
HSD17B13 inhibitor stock solution
-
Vehicle control (e.g., DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the HSD17B13 inhibitor in complete culture medium. Also, prepare a vehicle control with the highest concentration of the solvent used.
-
Remove the old medium from the cells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify cell membrane damage by measuring the release of lactate dehydrogenase into the culture medium.
Materials:
-
Cells and experimental setup as in Protocol 1.
-
Commercially available LDH cytotoxicity assay kit.
-
Microplate reader.
Procedure:
-
Follow steps 1-4 of the Dose-Response Cytotoxicity Assay protocol.
-
After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the supernatant to a reaction mixture containing the LDH substrate.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (usually 490 nm).
-
Calculate cytotoxicity as a percentage relative to a positive control (cells lysed completely) after subtracting the background from a negative control (untreated cells).
Data Presentation
Table 1: Example Dose-Response Cytotoxicity Data for an HSD17B13 Inhibitor
| Inhibitor Conc. (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| 0 (Vehicle) | 100 ± 5.2 | 2.1 ± 0.8 |
| 0.1 | 98.2 ± 4.8 | 3.5 ± 1.1 |
| 1 | 95.6 ± 6.1 | 5.2 ± 1.5 |
| 10 | 72.3 ± 8.5 | 28.9 ± 4.3 |
| 50 | 48.9 ± 7.9 | 51.4 ± 6.7 |
| 100 | 15.7 ± 3.4 | 85.2 ± 9.1 |
Table 2: Troubleshooting Checklist for Unexpected Cytotoxicity
| Checkpoint | Status (Yes/No) | Notes |
| Vehicle control tested for toxicity? | ||
| Dose-response curve generated? | ||
| Time-course experiment performed? | ||
| Inhibitor stock freshly prepared/thawed? | ||
| Cell confluency consistent? | ||
| Mycoplasma testing performed? |
Visualizations
Caption: Simplified pathway of HSD17B13 function and inhibition.
Caption: Workflow for troubleshooting unexpected inhibitor cytotoxicity.
Caption: Logical workflow for selecting an optimal inhibitor concentration.
References
addressing poor bioavailability of Hsd17B13-IN-46 in vivo
Welcome to the technical support center for Hsd17B13-IN-46. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the in vivo application of this compound, with a particular focus on addressing its poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low plasma exposure of this compound in our mouse model after oral administration. What are the potential reasons for this?
A1: Low oral bioavailability of a small molecule inhibitor like this compound is a common challenge and can stem from several factors. The most frequent reasons are poor aqueous solubility and low permeability across the intestinal wall.[1] Other contributing factors can include rapid first-pass metabolism in the liver or gut wall, and efflux by transporters such as P-glycoprotein.[2][3] Given that Hsd17B13 is a liver-specific protein, a high first-pass effect is a strong possibility.[4][5][6][7][8][9][10]
Q2: What are the key physicochemical properties of this compound that we should characterize to understand its poor bioavailability?
A2: A thorough understanding of the compound's physicochemical properties is crucial. Key parameters to investigate include:
-
Aqueous Solubility: Determine the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Lipophilicity (LogP/LogD): This influences solubility and membrane permeability. A high LogP can lead to poor aqueous solubility.[11]
-
Permeability: Assess the compound's ability to cross intestinal epithelial cell monolayers (e.g., using a Caco-2 assay).
-
Chemical Stability: Evaluate stability at different pH values and in the presence of gastrointestinal fluids.
-
Solid-State Properties: Characterize the crystalline form (polymorphism), as this can impact dissolution rate.[12]
Q3: What initial steps can we take to improve the oral absorption of this compound without chemically modifying the molecule?
A3: Formulation strategies are the first line of approach to enhance the bioavailability of a compound with suboptimal physicochemical properties.[12][13][14][15][16] Consider the following:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area for dissolution.[2]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can improve its dissolution rate and maintain a supersaturated state in the gut.[3][15]
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can enhance solubilization and absorption.[13][16]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[12][17]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent dissolution of the compound in the GI tract. | Implement a formulation strategy such as creating a solid dispersion or using a lipid-based formulation. | These strategies improve the dissolution rate and consistency of the drug in the gastrointestinal fluids, leading to more predictable absorption.[12][15] |
| Food effects on drug absorption. | Standardize the feeding schedule of the animals. Conduct pharmacokinetic studies in both fasted and fed states. | The presence of food can alter gastric emptying time, GI tract pH, and bile secretion, which can significantly impact the absorption of a poorly soluble compound. |
| Precipitation of the compound in the GI tract. | Utilize a formulation with precipitation inhibitors, such as certain polymers (e.g., HPMC-AS). | These polymers can help maintain a supersaturated state of the drug in the gut, preventing precipitation and allowing for greater absorption.[11] |
Issue 2: In Vitro Potency Not Translating to In Vivo Efficacy
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient target engagement due to low free-drug concentration at the site of action (the liver). | 1. Consider alternative routes of administration, such as subcutaneous or intravenous injection, to bypass first-pass metabolism.[18] 2. Develop a liver-targeting formulation. | This will help determine if the lack of efficacy is due to poor absorption and/or high first-pass metabolism versus a lack of intrinsic activity of the compound. Given that Hsd17B13 is liver-specific, ensuring adequate liver exposure is critical.[4][6][7] |
| Rapid metabolic clearance of the compound. | 1. Perform in vitro metabolic stability assays using liver microsomes or hepatocytes. 2. If metabolic instability is confirmed, consider co-administration with a metabolic inhibitor (for research purposes) or chemical modification of the metabolically liable sites. | Understanding the metabolic fate of this compound is essential. If the compound is rapidly metabolized, its plasma and liver concentrations will be too low to exert a therapeutic effect.[2] |
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic data that might be observed with this compound in different formulations, illustrating the potential improvements that can be achieved.
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Crystalline Suspension | 50 | 50 ± 15 | 2.0 | 200 ± 50 | < 5% |
| Micronized Suspension | 50 | 150 ± 40 | 1.5 | 600 ± 120 | 10% |
| Solid Dispersion | 50 | 450 ± 90 | 1.0 | 2500 ± 450 | 40% |
| SEDDS | 50 | 600 ± 110 | 0.5 | 3200 ± 580 | 55% |
| Intravenous Solution | 5 | 1500 ± 250 | 0.1 | 5800 ± 700 | 100% |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound
Objective: To prepare a solid dispersion of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (100-mesh)
Procedure:
-
Dissolve this compound and the selected polymer in the organic solvent in a 1:4 drug-to-polymer ratio.
-
Ensure complete dissolution of both components.
-
Remove the solvent using a rotary evaporator at 40-50°C under vacuum until a solid film is formed.
-
Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried film and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the oral bioavailability of different formulations of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulations (e.g., crystalline suspension, solid dispersion)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the mice overnight (with free access to water) before dosing.
-
Administer the this compound formulation via oral gavage at the desired dose.
-
Collect blood samples (approximately 50 µL) via tail vein or retro-orbital bleeding at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Simplified signaling pathway of Hsd17B13 in retinol metabolism and its inhibition by this compound.
Caption: Experimental workflow for troubleshooting and improving the in vivo bioavailability of this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 7. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to HSD17B13 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with Hsd17B13 inhibitors, such as Hsd17B13-IN-46, in cell lines. As the development of resistance to HSD17B13 inhibitors is an emerging area of research, this guide combines established principles of drug resistance with specific knowledge of HSD17B13 biology.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of HSD17B13 and its inhibitors?
A1: HSD17B13, or 17-beta-hydroxysteroid dehydrogenase 13, is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] It is implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[2][3] The enzyme is involved in lipid and retinol metabolism.[1] Loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, suggesting that inhibiting its enzymatic activity is a promising therapeutic strategy.[1][4][5] HSD17B13 inhibitors, such as BI-3231, are small molecules designed to block the catalytic activity of the HSD17B13 enzyme.[6][7][8]
Q2: My cells are not responding to the HSD17B13 inhibitor. What are the initial checks I should perform?
A2: Before investigating complex resistance mechanisms, ensure the following:
-
Inhibitor Integrity: Confirm the inhibitor's purity, concentration, and storage conditions. Small molecule inhibitors can degrade over time, especially if not stored correctly.[7]
-
Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a common source of unexpected results.
-
HSD17B13 Expression: Confirm that your cell line expresses HSD17B13 at the mRNA and protein level. Not all cell lines, particularly those not of hepatic origin, will have significant expression.
-
Assay Validity: Ensure your cell-based assay is optimized and validated. This includes appropriate controls, a suitable dynamic range, and reproducibility.
Q3: Are there known mechanisms of resistance to HSD17B13 inhibitors?
A3: As of late 2025, there is no published literature specifically detailing acquired resistance mechanisms to HSD17B13 inhibitors in cell lines. However, based on general principles of drug resistance to enzyme inhibitors, several potential mechanisms can be hypothesized:
-
Target Modification: Mutations in the HSD17B13 gene could alter the inhibitor's binding site, reducing its efficacy.[9][]
-
Target Overexpression: Increased expression of the HSD17B13 protein may require higher concentrations of the inhibitor to achieve the same level of target engagement.
-
Activation of Bypass Pathways: Cells may upregulate alternative metabolic pathways to compensate for the inhibition of HSD17B13.[][12]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the inhibitor.[][13]
-
Altered Drug Metabolism: Cells might develop mechanisms to metabolize and inactivate the inhibitor more rapidly.[9][13]
Troubleshooting Guide for this compound Resistance
This guide is designed to help you systematically investigate why your cell line may have developed resistance to an HSD17B13 inhibitor.
| Observed Problem | Potential Cause | Suggested Experimental Action |
| Initial sensitivity followed by a gradual loss of response to the inhibitor. | 1. Selection of a pre-existing resistant subpopulation. 2. Acquired mutations in the HSD17B13 gene. | 1. Perform single-cell cloning of the parental cell line to test for pre-existing resistant clones. 2. Sequence the HSD17B13 gene from resistant cells to identify potential mutations. |
| Increased IC50 value of the inhibitor in long-term cultures. | Upregulation of HSD17B13 expression. | 1. Compare HSD17B13 mRNA levels using qPCR in sensitive vs. resistant cells. 2. Compare HSD17B13 protein levels using Western blotting in sensitive vs. resistant cells. |
| No change in HSD17B13 expression or sequence, but still resistant. | Activation of compensatory metabolic pathways. | 1. Perform transcriptomic (RNA-seq) or proteomic analysis to identify upregulated pathways in resistant cells. 2. Investigate related metabolic pathways, such as fatty acid synthesis or other hydroxysteroid dehydrogenases. |
| Reduced intracellular accumulation of the inhibitor. | Increased expression of drug efflux pumps (e.g., ABC transporters). | 1. Measure the expression of common drug efflux pumps (e.g., P-glycoprotein, MRP1) using qPCR or Western blotting. 2. Test if co-incubation with a known efflux pump inhibitor restores sensitivity to the HSD17B13 inhibitor. |
Quantitative Data Summary (Hypothetical)
| Cell Line | Treatment | IC50 (nM) | HSD17B13 mRNA (Fold Change) | HSD17B13 Protein (Fold Change) |
| HepG2 (Parental) | This compound | 50 | 1.0 | 1.0 |
| HepG2 (Resistant) | This compound | 500 | 5.2 | 4.8 |
| Huh7 (Parental) | This compound | 75 | 1.0 | 1.0 |
| Huh7 (Resistant) | This compound | 800 | 1.2 | 1.1 |
Experimental Protocols
Generation of HSD17B13 Inhibitor-Resistant Cell Lines
-
Initial Culture: Culture the parental cell line in standard growth medium.
-
Dose Escalation: Begin treatment with the HSD17B13 inhibitor at a concentration equal to the IC20 (20% inhibitory concentration).
-
Subculture: Subculture the cells as they reach confluence, gradually increasing the inhibitor concentration in the medium.
-
Selection: Continue this process for several months. Resistant populations should emerge that can proliferate at significantly higher inhibitor concentrations.
-
Clonal Isolation: Isolate single-cell clones from the resistant population for detailed characterization.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of the HSD17B13 inhibitor.
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis: Calculate IC50 values by plotting the dose-response curve.
Western Blotting for HSD17B13
-
Protein Extraction: Lyse sensitive and resistant cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate protein lysates on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate with a primary antibody against HSD17B13 overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: Simplified signaling pathway of HSD17B13.
Caption: Logical workflow for investigating HSD17B13 inhibitor resistance.
Caption: General experimental workflow for studying drug resistance.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 6. opnme.com [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Drug metabolizing enzymes and their inhibitors' role in cancer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. annexpublishers.com [annexpublishers.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Hsd17B13-IN-46 prodrug strategies for improved delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Hsd17B13 inhibitor, BI-3231.
Frequently Asked Questions (FAQs)
Q1: What is BI-3231 and its recommended use in research?
A1: BI-3231 is a highly potent and selective small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13).[1][2][3] It is a valuable chemical probe for investigating the biological functions of Hsd17B13 in cellular and in vivo models of liver diseases, such as non-alcoholic steatohepatitis (NASH).[1][2][4] For in vitro experiments, a starting concentration of 1 µM is recommended.[5]
Q2: Is there a negative control available for BI-3231?
A2: Yes, BI-0955 is the recommended negative control for BI-3231.[3] It is a methylated analog of BI-3231 that lacks significant inhibitory activity against Hsd17B13 and can be used to distinguish on-target from off-target effects.[3]
Q3: What is the mechanism of inhibition of BI-3231?
A3: BI-3231 exhibits an uncompetitive mode of inhibition with respect to the cofactor NAD+.[3] This means that BI-3231 binding to the Hsd17B13 enzyme is dependent on the prior binding of NAD+.[2][3]
Q4: Are there known species differences in the activity of BI-3231?
A4: Yes, BI-3231 is a potent inhibitor of both human and mouse Hsd17B13, but with a slightly higher potency for the human enzyme.[1] It is important to consider these differences when designing and interpreting cross-species experiments.
Q5: What are the known prodrug strategies for improving the delivery of Hsd17B13 inhibitors like BI-3231?
A5: Currently, there is limited publicly available information on specific prodrug strategies for BI-3231. However, general principles for liver-targeted drug delivery are applicable. These strategies aim to enhance drug concentration in the liver while minimizing systemic exposure and associated side effects.[6][7] Two main approaches include:
-
Passive Targeting: This leverages the unique physiological characteristics of the liver.[7]
-
Active Targeting: This involves attaching a ligand to the drug that is recognized by specific receptors or transporters on liver cells.[6][7] The "HepDirect" prodrug approach, for example, utilizes cytochrome P450 enzymes abundant in the liver to cleave the prodrug into its active form.[8][9] Another strategy, the ProTide technology, masks the charge of nucleotide analogs to improve cell permeability and liver targeting.[10] One publication mentions a prodrug form (EP-037429) of an Hsd17B13 inhibitor (EP-036332) for in vivo studies in mice, though detailed structural information is not provided.[11]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no inhibition of Hsd17B13 activity in enzymatic assays. | Insufficient NAD+ concentration in the assay buffer. BI-3231 binding is NAD+ dependent.[2][3] | Ensure the NAD+ concentration is at or above its Km for Hsd17B13 (approximately 1.4 mM for the human enzyme).[2] |
| Inactive enzyme or inhibitor. | Verify the activity of the recombinant Hsd17B13 enzyme with a known substrate. Confirm the integrity and concentration of the BI-3231 stock solution. | |
| Incorrect assay conditions. | Optimize assay parameters such as pH, temperature, and incubation time. | |
| High background signal in the NAD/NADH-Glo™ assay. | Contamination of reagents with NAD+/NADH. | Use fresh, high-purity reagents. Include a "no enzyme" control to determine the background signal. |
| Cell-based assays: High endogenous NAD+/NADH levels. | Optimize cell seeding density to ensure the signal falls within the linear range of the assay.[12][13] | |
| Inconsistent results in thermal shift assays (nanoDSF). | Protein aggregation or instability. | Prepare fresh protein samples and consider screening for optimal buffer conditions to enhance protein stability.[14] |
| High initial fluorescence signal. | This may indicate that the protein has exposed hydrophobic regions in its native state. Titrate the protein and dye concentrations to find an optimal ratio.[14][15] | |
| No significant thermal shift upon ligand binding. | Confirm ligand binding using an orthogonal method. Ensure the NAD+ concentration is sufficient for BI-3231 binding. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Poor in vivo efficacy despite good in vitro potency. | Rapid in vivo clearance of BI-3231. | BI-3231 is known to have rapid plasma clearance.[1] Consider alternative dosing strategies such as more frequent administration or the use of an extended-release formulation. |
| Species differences in Hsd17B13 function. | The protective effect of Hsd17B13 loss-of-function seen in humans is not consistently replicated in mouse models.[16] Carefully select the animal model and consider the translational relevance of the findings. | |
| Insufficient target engagement in the liver. | Although BI-3231 accumulates in the liver, it's crucial to confirm target engagement.[2] This can be assessed by measuring relevant biomarkers or downstream effects of Hsd17B13 inhibition in liver tissue. |
Quantitative Data Summary
| Compound | Target | Assay Type | Potency (IC50/Ki) | Reference |
| BI-3231 | Human Hsd17B13 | Enzymatic | IC50: 1 nM, Ki: 0.7 ± 0.2 nM | [1][5] |
| Mouse Hsd17B13 | Enzymatic | IC50: 13 nM | [1] | |
| Human Hsd17B13 | Cellular (HEK293) | IC50: 11 ± 5 nM | [5] | |
| Human Hsd17B11 | Enzymatic | IC50: > 10 µM | [5] | |
| BI-0955 | Human Hsd17B13 | Enzymatic | No detectable activity | [3] |
Experimental Protocols
Hsd17B13 Enzymatic Activity Assay (NAD/NADH-Glo™)
This protocol is adapted from methodologies used in Hsd17B13 inhibitor characterization.
Materials:
-
Recombinant human or mouse Hsd17B13 protein
-
BI-3231 and BI-0955 (negative control)
-
NAD+
-
Substrate (e.g., β-estradiol or leukotriene B4)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
NAD/NADH-Glo™ Assay kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of BI-3231 and BI-0955 in DMSO, then dilute further in Assay Buffer.
-
In a white assay plate, add the diluted compounds.
-
Add the Hsd17B13 enzyme (final concentration typically 50-100 nM) to each well.
-
Add the substrate (final concentration typically 10-50 µM).
-
Add NAD+ to a final concentration of at least 1.4 mM.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's instructions.[12][17][18]
-
Add an equal volume of the detection reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[12][18]
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 values.
Cellular Hsd17B13 Activity Assay
This protocol is for assessing inhibitor activity in a cellular context.
Materials:
-
HEK293 or HepG2 cells stably overexpressing Hsd17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
BI-3231 and BI-0955
-
Substrate (e.g., β-estradiol)
-
White, opaque 96-well cell culture plates
-
Lysis buffer
-
Detection method for the product (e.g., mass spectrometry)
Procedure:
-
Seed the Hsd17B13-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of BI-3231 or BI-0955 for a specified period.
-
Add the substrate to the cell culture medium and incubate.
-
After incubation, collect the supernatant or lyse the cells.
-
Quantify the amount of product formed (e.g., estrone if using estradiol as a substrate) using a suitable analytical method like RapidFire mass spectrometry.
-
Normalize the product formation to a control (e.g., total protein concentration or cell number).
-
Calculate the percent inhibition and determine the cellular IC50 values.
Thermal Shift Assay (nanoDSF) for Target Engagement
This protocol verifies the direct binding of BI-3231 to Hsd17B13.
Materials:
-
Recombinant Hsd17B13 protein
-
BI-3231
-
NAD+
-
Assay buffer
-
NanoDSF instrument
Procedure:
-
Prepare a mixture of Hsd17B13 protein and BI-3231 in the assay buffer. A separate mixture should be prepared with the protein, BI-3231, and NAD+.
-
As controls, prepare the protein in buffer alone, and the protein with NAD+ alone.
-
Load the samples into nanoDSF capillaries.
-
Place the capillaries in the instrument.
-
Apply a thermal ramp (e.g., from 20°C to 95°C at a rate of 1°C/minute).
-
Monitor the change in intrinsic tryptophan fluorescence at 330 nm and 350 nm.
-
The instrument software will calculate the melting temperature (Tm) for each sample. A significant increase in Tm in the presence of BI-3231 and NAD+ compared to the controls indicates ligand binding and protein stabilization.[2]
Visualizations
Caption: Regulation of Hsd17B13 expression and its role in lipid droplet biogenesis.
Caption: General experimental workflow for the evaluation of Hsd17B13 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liver-targeted delivery based on prodrug: passive and active approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Liver-Targeted Drug Delivery Using HepDirect1 Prodrugs | Semantic Scholar [semanticscholar.org]
- 9. Liver-Targeted Drug Delivery Using HepDirect Prodrugs | Scilit [scilit.com]
- 10. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
- 12. promega.com [promega.com]
- 13. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. reddit.com [reddit.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. NAD/NADH-Glo™ Assay Protocol [promega.com]
- 18. static.igem.org [static.igem.org]
refining Hsd17B13-IN-46 treatment duration for chronic models
Disclaimer: The following technical guidance is based on publicly available information for HSD17B13 inhibitors and general principles of chronic model development. The specific inhibitor, Hsd17B13-IN-46, is not widely documented in publicly accessible literature. Researchers should adapt these recommendations based on the specific properties of their inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of HSD17B13 and the rationale for its inhibition in chronic liver disease?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, where it is located on the surface of lipid droplets.[1][2] While its exact functions are still under investigation, it is known to be involved in hepatic lipid metabolism, with potential enzymatic activity towards steroids, and retinol.[1][3][4] Genetic studies in humans have shown that individuals with loss-of-function variants in the HSD17B13 gene are protected from the progression of non-alcoholic fatty liver disease (NAFLD) to more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2][5] This suggests that the enzymatic activity of HSD17B13 contributes to the pathogenesis of chronic liver disease. Therefore, inhibiting HSD17B13 is a promising therapeutic strategy to halt or reverse the progression of these conditions.
Q2: What are the key considerations when designing a chronic study with an HSD17B13 inhibitor?
When designing a chronic study, several factors are critical for success:
-
Model Selection: Choose a model that recapitulates the key features of the human disease you are studying (e.g., diet-induced obesity models for NASH, carbon tetrachloride (CCl4) for fibrosis).
-
Dose Selection and Range-Finding: Conduct acute toxicity and dose-range finding studies to determine the maximum tolerated dose (MTD) and to identify a dose range that provides target engagement without overt toxicity.
-
Treatment Duration: The duration should be sufficient to observe a meaningful effect on the primary endpoints. For NASH and fibrosis models, this often requires treatment for 8-16 weeks or longer.
-
Route of Administration and Formulation: The route of administration (e.g., oral gavage, subcutaneous injection) and the formulation of the inhibitor are critical for achieving adequate exposure. Solubility and stability of the compound in the chosen vehicle should be thoroughly characterized.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: Establish a clear relationship between the drug concentration in the plasma and liver and the desired pharmacological effect (e.g., reduction in liver enzymes, changes in lipid profiles).
-
Endpoint Selection: Primary endpoints should be robust and relevant to the disease. For NASH, this typically includes histological scoring of steatosis, inflammation, and ballooning (NAS score). For fibrosis, collagen deposition (Sirius Red staining) and hydroxyproline content are key. Secondary endpoints can include plasma biomarkers (e.g., ALT, AST), lipidomics, and gene expression analysis.
Troubleshooting Guide
Issue 1: No or weak efficacy in a chronic model.
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | 1. Verify Formulation: Ensure the inhibitor is fully solubilized and stable in the vehicle. Consider alternative formulations if precipitation is observed. 2. Check PK Profile: Perform pharmacokinetic studies in the study population to confirm that the plasma and liver concentrations of the inhibitor are within the expected therapeutic range. 3. Assess Route of Administration: If oral bioavailability is low, consider alternative routes such as subcutaneous or intraperitoneal injection. |
| Suboptimal Dose | 1. Review Dose-Response Data: If a clear dose-response was not established, conduct a study with a wider range of doses. 2. Confirm Target Engagement: Measure a downstream biomarker of HSD17B13 activity in the liver to confirm that the inhibitor is engaging its target at the administered dose. |
| Model-Specific Issues | 1. Disease Severity: The disease may be too advanced for the inhibitor to have a significant effect. Consider initiating treatment at an earlier stage of disease progression. 2. Model Variability: High inter-animal variability can mask a treatment effect. Increase the number of animals per group to enhance statistical power. |
Issue 2: Unexpected Toxicity or Adverse Events.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Selectivity Profiling: Test the inhibitor against a panel of related enzymes and receptors to identify potential off-target activities. 2. Reduce Dose: Lower the dose to a level that maintains efficacy but minimizes toxicity. |
| Metabolite-Induced Toxicity | 1. Metabolite Identification: Characterize the major metabolites of the inhibitor and assess their potential toxicity. 2. Species-Specific Metabolism: Be aware that drug metabolism can differ significantly between species. |
| Formulation Vehicle Toxicity | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation components. 2. Alternative Vehicles: Test alternative, less toxic vehicles. |
Quantitative Data Summary
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |
| BI-3231 | Human HSD17B13 | 4.5 | Enzymatic assay with estradiol as substrate | [6] |
| BI-3231 | Mouse HSD17B13 | 6.3 | Enzymatic assay with estradiol as substrate | [6] |
| Compound 45 (BI-3231) | Human HSD17B13 | 45 | Cellular assay | [6] |
Table 2: Example of In Vivo Study Parameters for HSD17B13 Inhibition
| Model | Intervention | Treatment Duration | Key Findings | Reference |
| High-Fat Diet (HFD) Mice | shRNA-mediated Hsd17b13 knockdown | 8 weeks | Improved hepatic steatosis, decreased serum ALT and FGF21, reduced markers of liver fibrosis. | [7] |
| Choline-deficient, L-amino acid defined, high-fat diet (CDAA-HFD) Mice | HSD17B13 inhibitor | Not Specified | Reduction in markers of inflammation, injury, and fibrosis. | [8] |
| HFD-fed Mice | AAV8-Hsd17b13 overexpression | 12 weeks | Aggravated liver steatosis and fibrosis. | [9] |
Experimental Protocols
Protocol 1: General Protocol for a Chronic Efficacy Study in a Diet-Induced NASH Model
-
Animal Model: Male C57BL/6J mice, 8-10 weeks of age.
-
Diet: High-fat, high-cholesterol, high-fructose diet (e.g., AMLN diet or similar) for 16-24 weeks to induce NASH and fibrosis.
-
Acclimatization: Acclimatize animals for at least one week before the start of the study.
-
Randomization: At the end of the diet induction period, randomize animals into treatment groups based on body weight and baseline plasma ALT levels.
-
Treatment Groups (Example):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (Mid Dose)
-
Group 4: this compound (High Dose)
-
-
Dosing: Administer the inhibitor or vehicle daily via oral gavage for 8-12 weeks.
-
Monitoring: Monitor body weight and food intake weekly. Collect blood samples at interim time points for biomarker analysis (e.g., ALT, AST, triglycerides).
-
Terminal Procedures: At the end of the treatment period, euthanize animals and collect blood and liver tissue.
-
Endpoint Analysis:
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) for NAS scoring and Sirius Red for fibrosis assessment.
-
Biochemical Analysis: Analyze plasma for liver enzymes and lipids. Homogenize a portion of the liver to measure triglyceride and hydroxyproline content.
-
Gene Expression: Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction and analysis of genes related to inflammation, fibrosis, and lipid metabolism.
-
Visualizations
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13 | Abcam [abcam.com]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enanta.com [enanta.com]
- 9. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-46 interference with common assay reagents
Welcome to the technical support center for Hsd17B13-IN-46. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the use of this compound in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and what is its role in disease?
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is an enzyme primarily expressed in the liver that localizes to the surface of lipid droplets.[1][2] It is involved in hepatic lipid metabolism and has been shown to catalyze the conversion of retinol to retinaldehyde.[1][3] Genetic variations that result in a loss of Hsd17B13 function are associated with a reduced risk of progression of non-alcoholic fatty liver disease (NAFLD) to more severe stages like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1] This makes Hsd17B13 a promising therapeutic target for chronic liver diseases.
Q2: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the Hsd17B13 enzyme. By blocking the enzymatic activity of Hsd17B13, it aims to replicate the protective effects observed in individuals with loss-of-function genetic variants.[1] The inhibition of Hsd17B13 is expected to modulate lipid metabolism and reduce the inflammatory processes that contribute to the progression of liver disease.[4]
Q3: What are the common assays used to measure Hsd17B13 activity and inhibition?
Common assays to measure Hsd17B13 activity and the potency of its inhibitors include:
-
Mass Spectrometry (MS)-based assays: These assays directly measure the conversion of a substrate (e.g., estradiol, leukotriene B4) to its product by the Hsd17B13 enzyme.[5][6]
-
Luminescence-based assays: A popular method is the NAD-Glo™ assay, which measures the production of NADH, a cofactor in the reaction catalyzed by Hsd17B13.[6][7]
-
Cellular thermal shift assays (CETSA): These can be used to confirm target engagement of the inhibitor with Hsd17B13 within a cellular context.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in our biochemical assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the assay plate for any signs of precipitation. Determine the solubility of this compound in your assay buffer. Consider reducing the final concentration of the compound or adding a solubilizing agent like DMSO (ensure final concentration is compatible with the assay). |
| Reagent Instability | Prepare fresh reagents, including the enzyme, substrate, and cofactor (NAD+), for each experiment. Ensure proper storage conditions are maintained. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and concentrations of enzyme, substrate, and NAD+. Ensure these are consistent across all experiments. |
| Pipetting Errors | Calibrate and verify the accuracy of all pipettes used for dispensing the compound, enzyme, and other reagents. |
Issue 2: High background signal or false positives in our NAD-Glo™ assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Autofluorescence/Autoluminescence of this compound | Run a control experiment with this compound and the assay reagents in the absence of the Hsd17B13 enzyme to measure any intrinsic signal from the compound. |
| Interference with Luciferase | Some compounds can directly inhibit or activate the luciferase enzyme used in the NAD-Glo™ assay. Perform a counter-screen with luciferase to test for any direct effects of this compound. |
| Redox Cycling of the Compound | The compound may undergo redox cycling, leading to non-enzymatic changes in NADH levels. This can be assessed using assays that measure reactive oxygen species (ROS) production. |
| Contamination of Reagents | Use high-purity water and reagents. Ensure that buffers and other solutions are free from microbial or chemical contamination that could affect the assay readout. |
Experimental Protocols
Protocol 1: Hsd17B13 Inhibition Assay using RapidFire Mass Spectrometry
This protocol is adapted from published methods for measuring Hsd17B13 activity.[5][6]
Materials:
-
Recombinant human Hsd17B13 enzyme
-
This compound
-
Substrate: Estradiol
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Quench Solution: Acetonitrile with an internal standard (e.g., d4-estrone)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 50 nL of the compound dilutions.
-
Add 25 µL of Hsd17B13 enzyme (e.g., 50-100 nM final concentration) in assay buffer to each well.
-
Incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of substrate (e.g., 60 µM estradiol) and cofactor (NAD+) in assay buffer.
-
Incubate for 3 hours at 37°C.
-
Stop the reaction by adding the quench solution.
-
Analyze the formation of the product (estrone) by RapidFire mass spectrometry.
-
Calculate IC50 values using a four-parameter logistical equation.
Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating key pathways and workflows relevant to Hsd17B13 research.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enanta.com [enanta.com]
- 7. enanta.com [enanta.com]
Validation & Comparative
Selectivity Profile of HSD17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of hydroxysteroid (17β) dehydrogenase 13 (HSD17B13) inhibitors against other HSD isoforms. HSD17B13 has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. Consequently, the development of potent and selective inhibitors is a key focus in drug discovery. This document summarizes available quantitative data, details experimental methodologies, and visualizes the workflow for selectivity profiling.
While specific data for a compound designated "Hsd17B13-IN-46" is not publicly available, this guide utilizes data from well-characterized, potent, and selective HSD17B13 inhibitors, BI-3231 and EP-036332, as representative examples to illustrate the principles and data presentation for selectivity profiling.
Quantitative Selectivity Data
The selectivity of an inhibitor is a critical parameter, indicating its potential for on-target efficacy versus off-target side effects. The following table summarizes the inhibitory potency (IC50) and selectivity of two prominent HSD17B13 inhibitors against other HSD isoforms.
| Compound | Target HSD | IC50 (nM) | Off-Target HSD | IC50 (nM) | Selectivity Fold |
| BI-3231 | hHSD17B13 | 1 | hHSD17B11 | >10,000 | >10,000 |
| mHSD17B13 | 13 | ||||
| EP-036332 | hHSD17B13 | 14 | hHSD17B1 | >100,000 | >7,000 |
| mHSD17B13 | 2.5 |
h: human, m: mouse
Data Interpretation:
-
BI-3231 demonstrates exceptional selectivity for HSD17B13 over its closest structural homolog, HSD17B11.[1][2] The IC50 value for HSD17B11 is greater than 10 µM, indicating a selectivity of over 10,000-fold.[2]
-
EP-036332 also shows high selectivity for HSD17B13, with a greater than 7,000-fold selectivity against HSD17B1.[3]
Experimental Protocols
The determination of inhibitor selectivity involves rigorous biochemical assays. Below are detailed methodologies representative of those used in the characterization of HSD17B13 inhibitors.
Recombinant Enzyme Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HSD isoforms.
-
Enzymes: Purified, recombinant full-length human HSD17B13 and other HSD isoforms (e.g., HSD17B11, HSD17B1) are used. These are often expressed in and purified from systems like Sf9 insect cells or HEK293 cells.
-
Substrates and Cofactors: The assay utilizes a known substrate for HSD17B13, such as estradiol or leukotriene B4 (LTB4), and the necessary cofactor, nicotinamide adenine dinucleotide (NAD+).[4][5][6] Typical concentrations might be in the range of 10-50 µM for the substrate.
-
Assay Procedure:
-
The recombinant HSD enzyme is pre-incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate and NAD+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature).
-
The reaction is then stopped.
-
-
Detection Methods:
-
Mass Spectrometry (MS): Methods like RapidFire MS can be used to directly measure the formation of the product from the substrate.[6][7]
-
Luminescence-Based Detection: A coupled-enzyme system, such as the NAD-Glo™ assay, can be used to measure the amount of NADH produced, which is directly proportional to enzyme activity.
-
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Inhibition Assay
This assay assesses the inhibitor's activity in a more physiologically relevant context, within a cellular environment.
-
Cell Lines: Human embryonic kidney (HEK293) cells engineered to stably express human or mouse HSD17B13 are commonly used.[6]
-
Assay Procedure:
-
The engineered cells are plated and incubated.
-
The cells are then treated with the test compound at various concentrations.
-
A substrate that can penetrate the cell membrane, such as estradiol, is added to the cell culture medium.
-
After a defined incubation period, the amount of product formed is measured.
-
-
Detection: The concentration of the product in the cell lysate or supernatant is typically quantified using mass spectrometry.
-
Data Analysis: Similar to the biochemical assay, the IC50 value is determined from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the selectivity profiling of an HSD17B13 inhibitor.
Caption: Workflow for HSD17B13 inhibitor selectivity profiling.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. eubopen.org [eubopen.org]
- 3. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enanta.com [enanta.com]
- 7. enanta.com [enanta.com]
A Comparative Guide to Hsd17B13 Inhibitors and their Impact on Downstream Lipidomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme implicated in the pathogenesis of chronic liver diseases such as nonalcoholic steatohepatitis (NASH). While this guide aims to assess the impact of Hsd17B13-IN-46, a comprehensive search of publicly available scientific literature and databases did not yield specific information on a compound with this designation. Therefore, this document will focus on well-characterized Hsd17B13 inhibitors, such as BI-3231, to provide a framework for evaluating the effects of such compounds on downstream lipidomics.
Introduction to Hsd17B13
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a member of the HSD17B family of enzymes primarily expressed in the liver.[1][2] It is localized to lipid droplets within hepatocytes and is involved in lipid metabolism.[2][3] Genome-wide association studies (GWAS) have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including alcoholic and non-alcoholic fatty liver disease (NAFLD), NASH, and cirrhosis.[4][5][6] These findings have positioned Hsd17B13 as a promising therapeutic target for the treatment of liver diseases. The inhibition of Hsd17B13 is expected to mimic the protective effects of the genetic loss-of-function variants.
Hsd17B13 Inhibitors: A Comparative Overview
Several small molecule inhibitors of Hsd17B13 have been developed. This section compares the performance of a well-characterized inhibitor, BI-3231, with other reported inhibitors.
Data on Hsd17B13 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Selectivity | Reference |
| BI-3231 | human Hsd17B13 | 1 | Enzymatic | High selectivity against HSD17B11 | [7] |
| mouse Hsd17B13 | 13 | Enzymatic | [7] | ||
| Compound 32 | human Hsd17B13 | 2.5 | Enzymatic | High | [8] |
| Inipharm Compound | His-tagged Hsd17B13 | <=100 | LC/MS-based estrone detection | Not specified | [1] |
Impact on Downstream Lipidomics
The inhibition or genetic knockout of Hsd17B13 has been shown to alter the lipid profile in preclinical models. These changes are crucial for understanding the mechanism of action and the therapeutic potential of Hsd17B13 inhibitors.
Studies on Hsd17B13 knockout mice have revealed significant alterations in hepatic lipid composition. A lipidomic profiling study in aged Hsd17B13 knockout mice showed notable changes in triglycerides (TGs), diglycerides (DGs), phosphatidylcholines (PCs), phosphatidylethanolamines (PEs), phosphatidylglycerols (PGs), and ceramides (Cers).[9][10][11] Specifically, some studies have shown that Hsd17B13 deficiency is associated with increased levels of certain phospholipids in the liver. For instance, carriers of the protective HSD17B13 rs72613567 variant exhibit increased hepatic concentrations of phosphatidylcholines and phosphatidylethanolamines.
| Lipid Class | Effect of Hsd17B13 Knockout/Inhibition | Species Observed | Reference |
| Triglycerides (TGs) | Altered levels | Mouse | [9][10] |
| Diglycerides (DGs) | Altered levels | Mouse | [9][10] |
| Phosphatidylcholines (PCs) | Increased levels | Human (variant carriers), Mouse | |
| Phosphatidylethanolamines (PEs) | Increased levels | Human (variant carriers), Mouse | |
| Phosphatidylglycerols (PGs) | Altered levels | Mouse | [9][10] |
| Ceramides (Cers) | Altered levels | Mouse | [9][10] |
Experimental Protocols
To assess the impact of an Hsd17B13 inhibitor like this compound on downstream lipidomics, a series of in vitro and in vivo experiments are required. Below are detailed methodologies for key experiments.
1. Hsd17B13 Enzymatic Assay
-
Objective: To determine the in vitro potency (IC50) of the test compound against Hsd17B13.
-
Materials: Recombinant human Hsd17B13 protein, substrate (e.g., estradiol or a specific lipid substrate), cofactor (NAD+), test compound, assay buffer, and a detection system to measure NADH production (e.g., luminescence-based).[3]
-
Protocol:
-
Prepare a dilution series of the test compound.
-
In a microplate, add the assay buffer, recombinant Hsd17B13 enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Incubate the plate at a controlled temperature for a specific time.
-
Stop the reaction and measure the amount of NADH produced using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of the inhibitor with Hsd17B13 in a cellular context.
-
Protocol: This assay measures the thermal stabilization of the target protein upon ligand binding.
3. In Vitro Lipidomics Analysis in Hepatocytes
-
Objective: To evaluate the effect of the Hsd17B13 inhibitor on the lipid profile of liver cells.
-
Cell Culture: Use a relevant hepatocyte cell line (e.g., HepG2) or primary hepatocytes.
-
Protocol:
-
Culture hepatocytes to a desired confluency.
-
Treat the cells with the Hsd17B13 inhibitor at various concentrations for a specified duration. A vehicle control (e.g., DMSO) should be included.
-
After treatment, wash the cells with PBS and harvest them.
-
Lipid Extraction:
-
Homogenize the cell pellet in water.
-
Add a solution of 1 N HCl:CH3OH (1:8 v/v), followed by chloroform. Include an antioxidant like BHT to prevent lipid oxidation.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried lipid pellet at -80°C until analysis.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the lipid pellet in a suitable solvent (e.g., 100% ethanol).
-
Analyze the lipid species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the different lipid classes and individual lipid species.
-
-
4. In Vivo Studies and Liver Lipidomics
-
Objective: To assess the effect of the Hsd17B13 inhibitor on the liver lipidome in an animal model of liver disease (e.g., a diet-induced NASH model).
-
Protocol:
-
Induce liver disease in mice (e.g., through a high-fat diet).
-
Administer the Hsd17B13 inhibitor to the mice for a defined period.
-
At the end of the study, collect liver tissue samples.
-
Lipid Extraction from Liver Tissue: Follow a similar protocol as for cultured cells, starting with homogenization of the liver tissue.
-
LC-MS/MS Analysis: Analyze the extracted lipids to determine the changes in the liver lipidome in response to the inhibitor treatment.
-
Visualizations
Signaling Pathway
Caption: Hsd17B13 signaling pathway in a hepatocyte.
Experimental Workflow
References
- 1. | BioWorld [bioworld.com]
- 2. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice [agris.fao.org]
- 3. HSD17B13 - Wikipedia [en.wikipedia.org]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. enanta.com [enanta.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inipharm.com [inipharm.com]
- 10. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
Validating Hsd17B13-IN-46 Target Engagement in Liver Tissue: A Comparative Guide
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a high-value therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] Primarily expressed in hepatocytes and associated with lipid droplets, the enzyme's activity is linked to the progression of chronic liver diseases.[2][4][5][6] Human genetics have revealed that loss-of-function variants in the HSD17B13 gene are protective against the advancement of liver disease, fueling the development of inhibitors.[7][8] Hsd17B13-IN-46 is a novel small molecule inhibitor designed to target the enzymatic activity of HSD17B13.
Validating that a therapeutic agent effectively engages its target in the intended tissue is a critical step in preclinical and clinical development. This guide provides a comparative overview of methodologies to validate this compound target engagement in liver tissue, comparing it with alternative therapeutic modalities such as RNA interference (RNAi).
Alternative Therapeutic Strategies
Beyond small molecule inhibitors like this compound, RNAi therapeutics represent a major alternative strategy for targeting HSD17B13. These approaches do not inhibit the enzyme's activity directly but instead reduce its expression at the mRNA level.
-
Small Molecule Inhibitors (e.g., this compound, INI-822): These compounds are designed to directly bind to the HSD17B13 enzyme and inhibit its catalytic function.[3][9]
-
RNA Interference (RNAi) (e.g., Rapirosiran, ARO-HSD): These are investigational therapies using small interfering RNAs (siRNAs) to degrade HSD17B13 mRNA, thereby preventing protein translation.[9][10]
Comparative Analysis of Target Engagement Validation
Effective validation of target engagement requires a multi-faceted approach, assessing the direct interaction with the target and the downstream functional consequences. Below is a comparison of key validation methods and the expected outcomes for different therapeutic modalities.
Table 1: Comparison of HSD17B13 Therapeutic Modalities and Validation Endpoints
| Feature | Small Molecule Inhibitor (this compound) | RNAi Therapeutic (e.g., Rapirosiran) |
| Mechanism of Action | Inhibition of HSD17B13 enzymatic activity | Degradation of HSD17B13 mRNA |
| Primary Target | HSD17B13 Protein | HSD17B13 mRNA |
| Primary Validation Endpoint | Reduction in enzyme activity; Target occupancy | Reduction in HSD17B13 mRNA and protein levels |
| Key Assay(s) | In vitro enzyme inhibition assays, Cellular thermal shift assay (CETSA), Positron Emission Tomography (PET) | RT-qPCR, Western Blot, Immunohistochemistry (IHC) |
| Tissue Requirement | Liver tissue homogenates, intact cells, or whole organism for PET | Liver tissue biopsies or isolated hepatocytes |
Table 2: Quantitative Comparison of Target Engagement Readouts from Preclinical and Clinical Studies
| Compound/Modality | Assay | Result | Reference |
| Rapirosiran (RNAi) | Liver HSD17B13 mRNA (Phase I Study) | Median reduction of 78% at the highest dose | [10] |
| ARO-HSD (RNAi) | Liver HSD17B13 mRNA & Protein (Phase I/II Study) | Significant reduction in both mRNA and protein | [9] |
| Novel Small Molecules | hHSD17B13 Enzyme Inhibition Assay | IC50 values in the nanomolar range | [3] |
| This compound | Hypothetical Target Occupancy via PET | >80% occupancy at therapeutic dose | N/A |
| This compound | Hypothetical Enzyme Inhibition Assay | IC50 < 100 nM | N/A |
Experimental Workflows and Protocols
Visualizing the experimental process is key to understanding how target engagement is validated. The following diagrams illustrate the logical flow for assessing both small molecule inhibitors and RNAi therapeutics.
Caption: Workflow for validating a small molecule inhibitor.
Caption: Workflow for validating an RNAi therapeutic.
Detailed Experimental Protocols
HSD17B13 mRNA Quantification via RT-qPCR
This protocol is essential for validating target engagement for RNAi therapeutics and can be used to assess any feedback mechanisms for small molecule inhibitors.
-
Tissue Homogenization: Homogenize 20-30 mg of frozen liver tissue in 1 mL of TRIzol reagent using a bead mill homogenizer.
-
RNA Extraction: Perform RNA extraction according to the TRIzol manufacturer's protocol, followed by a cleanup step using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) including an on-column DNase digestion step.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
Quantitative PCR (qPCR): Perform qPCR using a validated TaqMan or SYBR Green assay for HSD17B13. Use at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of HSD17B13 mRNA using the delta-delta Ct (ΔΔCt) method, comparing the treated group to the vehicle control group.
HSD17B13 Protein Quantification via Western Blot
This method validates the downstream effect of RNAi and confirms the presence of the target protein for small molecule engagement.
-
Protein Extraction: Homogenize 30-50 mg of liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour in 5% non-fat milk or BSA in TBST. Incubate with a validated primary antibody against HSD17B13 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the HSD17B13 signal to a loading control (e.g., β-actin or GAPDH).
HSD17B13 Enzymatic Activity Assay
This assay is the most direct method for validating the functional effect of a small molecule inhibitor like this compound.
-
Lysate Preparation: Prepare S9 fractions from liver tissue homogenates to enrich for cytosolic enzymes.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing buffer, NAD+ cofactor, and the substrate (e.g., β-estradiol).[11]
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the wells.
-
Enzyme Addition: Initiate the reaction by adding the liver S9 fraction to each well.
-
Kinetic Measurement: Measure the production of NADH over time by monitoring the increase in absorbance or fluorescence at 340 nm.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
HSD17B13 Signaling and Pathophysiological Role
HSD17B13 is integrated into the complex network of hepatic lipid metabolism. Its inhibition is hypothesized to mitigate liver injury through several mechanisms.
Caption: Role of HSD17B13 in liver pathophysiology and points of therapeutic intervention.
Validating target engagement for this compound in liver tissue requires a robust and direct assessment of its inhibitory effect on the enzyme's function. An enzymatic activity assay is the primary method for demonstrating this engagement. In contrast, alternative RNAi therapeutics are validated by quantifying the reduction in HSD17B13 mRNA and subsequent protein levels. A comprehensive validation strategy should incorporate these primary assays alongside secondary measures of downstream pathway modulation to build a convincing preclinical data package for advancing novel HSD17B13-targeted therapies.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 10. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
HSD17B13 Inhibition in Diet-Induced Obesity: A Comparative Guide
A comprehensive review of preclinical data on the efficacy of targeting Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) in models of diet-induced metabolic disease. Please note that specific data for "Hsd17B13-IN-46" is not publicly available; this guide synthesizes findings from studies on HSD17B13 knockout and other pharmacological inhibitors.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein primarily expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases. However, preclinical studies in diet-induced obesity models have yielded conflicting results, highlighting the complexity of its biological function. This guide provides an objective comparison of the reported effects of HSD17B13 inhibition versus placebo or control in these models.
Performance in Diet-Induced Obesity Models: A Mixed Landscape
The impact of HSD17B13 modulation on metabolic parameters in diet-induced obesity models appears to be highly dependent on the experimental approach (genetic knockout vs. knockdown), the specific diet used, and the sex of the animals.
Some studies utilizing whole-body Hsd17b13 knockout mice have unexpectedly shown no protection against high-fat diet (HFD)-induced obesity and, in some cases, have reported increased body and liver weight on a regular chow diet.[1][2][3] For instance, one study found that HFD-fed Hsd17b13 knockout mice had no significant differences in body weight, liver weight, or hepatic triglycerides compared to wild-type controls.[1] Another extensive evaluation in various fatty liver-inducing dietary conditions did not reproduce the protective role observed in humans.[2]
In contrast, other studies employing liver-specific shRNA-mediated knockdown of Hsd17b13 in HFD-obese mice have demonstrated marked improvements in hepatic steatosis without affecting body weight or adiposity.[4][5][6][7][8] These studies suggest that acute, liver-directed inhibition in adult obese animals may be more effective than congenital, whole-body knockout.[4][7] Furthermore, pharmacological inhibition of HSD17B13 is reported to be hepatoprotective in mouse models of liver injury.[9]
The following table summarizes the key quantitative findings from these preclinical studies.
| Parameter | HSD17B13 Knockout (vs. Wild-Type) on High-Fat Diet | Liver-Specific HSD17B13 Knockdown (vs. Control) in HFD-Obese Mice |
| Body Weight | No significant difference[1] | No significant effect[4][5][7] |
| Liver Weight | No significant difference[1] | - |
| Hepatic Triglycerides | No significant difference[1] | Markedly improved (reduced)[4] |
| Hepatic Steatosis | No difference in overall scores[1] | Markedly improved (reduced)[4][5][7] |
| Serum ALT | - | Decreased[4][6][8] |
| Serum FGF21 | - | Decreased[6][8] |
| Markers of Liver Fibrosis (e.g., Timp2 expression) | - | Decreased[6][8] |
Experimental Protocols
The methodologies employed in these studies are crucial for interpreting the divergent results. Below are detailed protocols for key experiments.
Diet-Induced Obesity and NAFLD Models
-
High-Fat Diet (HFD) Model: Male C57BL/6J mice, 3-4 weeks of age, are placed on a high-fat diet (e.g., 45% or 60% kcal from fat) for a period of 12-23 weeks to induce obesity and hepatic steatosis. Control mice are fed a standard regular chow diet.[1][4][5]
-
Western Diet (WD) Model: This model utilizes a diet high in both fat and sucrose to more closely mimic human dietary patterns that lead to NASH. Mice are typically fed this diet for 16 weeks or longer.[1]
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAAHFD): This is a more aggressive model used to induce fibrosis in addition to steatohepatitis.[10]
HSD17B13 Modulation
-
Whole-Body Knockout: Hsd17b13 knockout mouse lines are generated using standard gene-targeting techniques. These mice and their wild-type littermate controls are then subjected to the various dietary interventions.[1][2]
-
Liver-Specific shRNA-Mediated Knockdown: To achieve liver-specific knockdown in adult obese mice, an adeno-associated virus (AAV8) vector carrying a short hairpin RNA (shRNA) targeting Hsd17b13 (or a scrambled control shRNA) is administered via tail vein injection to mice already rendered obese by HFD feeding.[4][5]
Key Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an HSD17B13 inhibitor in a diet-induced obesity model.
Proposed Signaling Pathway and Mechanism of Action
The precise mechanism by which HSD17B13 influences liver lipid metabolism is still under investigation. However, it is known to be a lipid droplet-associated protein. Some studies suggest that HSD17B13 may regulate fatty acid and phospholipid metabolism.[4][5][8] Inhibition of HSD17B13 has been shown to decrease diacylglycerols and increase phosphatidylcholines containing polyunsaturated fatty acids in the liver.[5][8] Another proposed mechanism involves the inhibition of pyrimidine catabolism, which has been shown to protect against liver fibrosis.[9]
The following diagram depicts a simplified, proposed signaling pathway for HSD17B13 action in the context of NAFLD.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
